4-Amino-2-methoxy-5-nitrobenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-2-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOANPIGDKLHHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974760 | |
| Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-90-8 | |
| Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-nitro-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-nitro-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid
This technical guide provides a detailed overview of a primary synthetic pathway for 4-Amino-2-methoxy-5-nitrobenzoic acid, a valuable compound in pharmaceutical and chemical research. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide outlines a feasible two-step synthesis commencing from methyl 4-acetamido-2-methoxybenzoate, involving a nitration reaction followed by a one-pot hydrolysis of the resulting intermediate.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The pathway begins with the nitration of commercially available methyl 4-acetamido-2-methoxybenzoate to introduce a nitro group at the 5-position of the benzene ring. The subsequent step involves the simultaneous hydrolysis of both the methyl ester and the acetamido protecting group under basic conditions to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are based on reported values for analogous reactions and established chemical principles.
| Step | Reaction | Starting Material | Product | Reagents | Temperature | Reaction Time | Yield (%) |
| 1 | Nitration | Methyl 4-acetamido-2-methoxybenzoate | Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | HNO₃, H₂SO₄ | 0-10 °C | 1-2 hours | ~85-95% |
| 2 | Hydrolysis | Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | This compound | NaOH, H₂O | Reflux | 2-4 hours | ~80-90% |
Experimental Protocols
Step 1: Nitration of Methyl 4-acetamido-2-methoxybenzoate
This procedure describes the nitration of methyl 4-acetamido-2-methoxybenzoate to yield methyl 4-acetamido-2-methoxy-5-nitrobenzoate. The reaction utilizes a mixture of nitric acid and sulfuric acid at a controlled low temperature.
Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature. Cool the resulting solution to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to afford methyl 4-acetamido-2-methoxy-5-nitrobenzoate.
Step 2: Hydrolysis of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate
This procedure details the one-pot hydrolysis of both the ester and the amide functionalities of methyl 4-acetamido-2-methoxy-5-nitrobenzoate to yield the final product, this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 4-acetamido-2-methoxy-5-nitrobenzoate (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 volumes).
-
Hydrolysis: Heat the mixture to reflux and maintain it at this temperature for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 3-4, which will cause the product to precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product in a vacuum oven to obtain the final compound.
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-2-methoxy-5-nitrobenzoic acid. The information is compiled from various sources and is intended to support research, development, and quality control activities involving this compound.
Core Physicochemical Properties
This compound is a substituted benzoic acid derivative with the molecular formula C₈H₈N₂O₅. Its chemical structure features an amino group, a methoxy group, and a nitro group attached to the benzene ring, in addition to the carboxylic acid functional group. These substituents significantly influence its chemical and physical properties.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 59338-84-0 | [2] |
| Molecular Formula | C₈H₈N₂O₅ | [1] |
| Molecular Weight | 212.16 g/mol | [1] |
| Appearance | Yellow crystalline solid (for the methyl ester) | [3] |
Physicochemical Data
A summary of the available quantitative physicochemical data is presented below. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound.
| Parameter | Value | Notes | Source |
| Melting Point | Not available | A melting point of 217-218 °C has been reported for the isomer 2-Amino-4-nitro-5-methoxybenzoic acid. | [4] |
| Boiling Point | 461.6 ± 45.0 °C | Predicted | [2] |
| pKa | -2.98 ± 0.25 | Predicted | [3] |
| Solubility | Soluble in methanol and ethanol. | Qualitative data. | [3] |
| Flash Point | 232.9 °C | [3] | |
| Vapor Pressure | 2.57E-09 mmHg at 25°C | [3] | |
| Refractive Index | 1.642 | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Caption: Logical diagram for determining the solubility of a compound.
pKa Determination
The pKa value, which indicates the strength of an acid, can be determined by potentiometric titration.
Protocol:
-
A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
A standard solution of a strong base (e.g., NaOH) is added in small, known increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Experimental Workflow for pKa Determination
Caption: Workflow for the potentiometric determination of pKa.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino and methoxy groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range due to the different electronic environments created by the substituents. Signals for the carboxyl carbon and the methoxy carbon will also be present.
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:
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N-H stretching of the amino group.
-
O-H stretching of the carboxylic acid.
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C=O stretching of the carboxylic acid.
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N-O stretching of the nitro group.
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C-O stretching of the methoxy group and carboxylic acid.
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Aromatic C-H and C=C stretching.
Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 212. Fragmentation may involve the loss of small molecules such as H₂O, CO, CO₂, and NO₂.
Conclusion
This technical guide summarizes the currently available physicochemical information for this compound. While some experimental data is lacking, the provided information and experimental protocols offer a solid foundation for researchers and scientists working with this compound. Further experimental determination of the melting point, pKa, and solubility, as well as the acquisition of detailed spectral data, would be valuable for a more complete characterization.
References
4-Amino-2-methoxy-5-nitrobenzoic acid CAS number 59338-90-8
An In-depth Technical Guide to 4-Amino-2-methoxy-5-nitrobenzoic acid (CAS: 59338-90-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic carboxylic acid of significant interest as a chemical intermediate. Its molecular structure, featuring amino, methoxy, and nitro functional groups, makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries. This document provides a comprehensive overview of its physicochemical properties, a detailed potential synthesis protocol, and a discussion of its applications in research and drug development, based on current scientific literature. While specific experimental data for this compound is limited, this guide leverages data from closely related analogues to provide a robust technical profile for research and development purposes.
Physicochemical and Computed Properties
The properties of this compound are summarized below. Data is sourced from computational predictions and available chemical databases.
| Property | Value | Source |
| CAS Number | 59338-90-8 | |
| Molecular Formula | C₈H₈N₂O₅ | PubChem[1] |
| Molecular Weight | 212.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Melting Point | 248 °C | ChemicalBook |
| Boiling Point (Predicted) | 461.6 ± 45.0 °C | ChemicalBook |
| Density (Predicted) | 1.514 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.05 ± 0.12 | ChemicalBook |
| XLogP3 (Predicted) | 1.6 | PubChem[1] |
| Exact Mass | 212.04332136 Da | PubChem[1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible route is the alkaline hydrolysis of its corresponding methyl ester, Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS 59338-84-0). This method is well-documented for structurally similar compounds, such as the ethoxy analogue[2].
Proposed Experimental Protocol: Synthesis via Hydrolysis
This protocol is adapted from the procedure for the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid[2].
Reaction: Methyl 4-amino-2-methoxy-5-nitrobenzoate + NaOH → this compound (sodium salt) + CH₃OH this compound (sodium salt) + CH₃COOH → this compound + CH₃COONa
Materials:
-
Methyl 4-amino-2-methoxy-5-nitrobenzoate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Glacial acetic acid (CH₃COOH)
-
Ethanol or Isopropanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in deionized water (e.g., a 1-2 M solution).
-
Addition of Ester: Add Methyl 4-amino-2-methoxy-5-nitrobenzoate to the sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrolysis is typically complete within 30-60 minutes[2].
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with additional deionized water.
-
Neutralization: Slowly add glacial acetic acid dropwise to the solution until the pH is acidic (pH ~5-6), which will precipitate the carboxylic acid product[2].
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to yield the purified this compound.
-
Drying: Dry the final product under vacuum.
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization Workflow
As no public-facing experimental spectra are available, a standard characterization workflow is proposed for confirming the identity and purity of the synthesized compound.
Caption: Standard experimental workflow for chemical characterization and purity analysis.
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amino (-NH₂) protons. The carboxylic acid proton (-COOH) may appear as a very broad singlet far downfield.
-
¹³C NMR: The carbon NMR spectrum should display signals for the eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the six aromatic carbons.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (~3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement corresponding to 212.0433.
Applications in Research and Drug Development
This compound is primarily utilized as a key intermediate in multi-step organic synthesis. Its functional groups allow for a variety of chemical transformations.
-
Amino Group (-NH₂): Can be diazotized to introduce other functional groups or can undergo acylation and alkylation reactions to build more complex amide and amine structures.
-
Carboxylic Acid Group (-COOH): Can be converted into esters, amides, or acid chlorides, serving as a handle for coupling with other molecules.
-
Nitro Group (-NO₂): Can be reduced to an amino group, providing a route to diamino-substituted benzene derivatives, which are common pharmacophores.
Role as a Synthetic Intermediate
The compound serves as a scaffold to generate diverse chemical libraries for screening in drug discovery programs.
Caption: Role as a versatile intermediate in chemical synthesis.
Potential Biological Activity of Derivatives
While the biological activity of this specific compound is not documented, derivatives of nitrobenzoic acids have shown significant potential in medicinal chemistry. The nitroaromatic moiety is a key feature in several antimicrobial agents[3][4][5].
Mechanism of Action for Nitroaromatic Compounds: Many nitroaromatic drugs act as prodrugs. The nitro group is often bio-reduced within the target cell (e.g., a bacterium or parasite) by specific nitroreductase enzymes. This reduction process generates reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which are highly cytotoxic. These reactive species can damage cellular macromolecules like DNA, proteins, and lipids, leading to cell death[4][5]. This mechanism is particularly effective against anaerobic bacteria and certain protozoa.
Furthermore, some studies have highlighted the anti-mycobacterial activity of nitrobenzoic acid esters, suggesting they act as prodrugs that release the active acid within the mycobacterial cell, thereby lowering the internal pH and inhibiting growth[3]. The presence of the nitro group is often critical for this enhanced activity compared to non-nitrated analogues[3].
Caption: Generalized mechanism of action for nitroaromatic prodrugs in target cells.
Conclusion
This compound (CAS 59338-90-8) is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and other chemical industries. Although detailed experimental and biological data for this specific molecule are scarce in the public domain, its chemical structure allows for reliable predictions of its properties and reactivity. The protocols and workflows outlined in this guide, derived from closely related compounds, provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors. Further investigation into the biological activities of its derivatives is warranted, particularly in the development of new antimicrobial agents.
References
Illuminating the Molecular Architecture: A Guide to the Structure Elucidation of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 4-Amino-2-methoxy-5-nitrobenzoic acid. The following sections detail the interpretation of spectroscopic data, proposed experimental protocols, and the logical workflow for confirming the molecular structure of this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize high-quality predicted data to illustrate the principles of its structural determination.
Molecular Structure and Properties
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol .[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, a methoxy group, and a nitro group. The IUPAC name for this compound is this compound, and its CAS registry number is 59338-90-8.[1]
| Property | Value |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 59338-90-8 |
Spectroscopic Data Analysis and Interpretation
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of protons in a molecule. For this compound, the following proton signals are predicted:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~8.2 | Singlet | 1H | Ar-H (H-6) |
| ~6.5 | Singlet | 1H | Ar-H (H-3) |
| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |
| ~3.9 | Singlet | 3H | -OCH₃ |
-
Aromatic Protons: The two singlets in the aromatic region (~6.5-8.2 ppm) are indicative of two protons on the benzene ring that do not have adjacent proton neighbors, which is consistent with the proposed substitution pattern. The downfield shift of the H-6 proton is attributed to the deshielding effects of the adjacent electron-withdrawing nitro group and the carboxylic acid group. The upfield shift of the H-3 proton is due to the electron-donating effect of the adjacent methoxy and amino groups.
-
Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift (~10-12 ppm) is characteristic of a carboxylic acid proton.
-
Amino Protons: The broad singlet in the mid-field region (~5.5-6.5 ppm) is typical for the two protons of an amino group.
-
Methoxy Protons: The sharp singlet at approximately 3.9 ppm, integrating to three protons, is characteristic of a methoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for this compound are as follows:
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~155 | C-2 (C-OCH₃) |
| ~148 | C-4 (C-NH₂) |
| ~135 | C-5 (C-NO₂) |
| ~120 | C-1 (C-COOH) |
| ~115 | C-6 |
| ~100 | C-3 |
| ~56 | -OCH₃ |
-
Carbonyl Carbon: The signal at the most downfield position (~168 ppm) is assigned to the carbonyl carbon of the carboxylic acid.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative oxygen and nitrogen atoms (C-2, C-4, C-5) are shifted downfield. The carbons at positions 1, 3, and 6 will have chemical shifts influenced by their respective substituents.
-
Methoxy Carbon: The signal at the most upfield position (~56 ppm) corresponds to the carbon of the methoxy group.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 212 | Molecular Ion [M]⁺ |
| 195 | [M - OH]⁺ |
| 167 | [M - COOH]⁺ |
| 152 | [M - COOH - CH₃]⁺ |
| 122 | [M - COOH - NO₂]⁺ |
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak at m/z = 212, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Key fragmentation pathways would involve the loss of the hydroxyl group from the carboxylic acid (m/z 195), the loss of the entire carboxylic acid group (m/z 167), and subsequent loss of the methyl group from the methoxy substituent (m/z 152). Another significant fragmentation would be the loss of the nitro group (m/z 122).
FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic Acid) & N-H stretch (Amino) |
| 3000-2800 | Medium | C-H stretch (Aromatic & Methoxy) |
| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1620-1580 | Medium | N-H bend (Amino) & C=C stretch (Aromatic) |
| 1550-1500 & 1350-1300 | Strong | Asymmetric & Symmetric N=O stretch (Nitro) |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (Aryl Ether) |
| 1050-1000 | Medium | Symmetric C-O-C stretch (Aryl Ether) |
-
O-H and N-H Stretching: A broad absorption in the region of 3400-3200 cm⁻¹ would indicate the overlapping stretching vibrations of the carboxylic acid O-H and the amino N-H bonds.
-
C=O Stretching: A strong, sharp peak around 1700-1680 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
-
N=O Stretching: Two strong absorptions, one asymmetric around 1550-1500 cm⁻¹ and one symmetric around 1350-1300 cm⁻¹, are indicative of the nitro group.
-
C-O Stretching: The presence of the methoxy group would be confirmed by strong C-O stretching bands in the fingerprint region.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, a larger spectral width than for ¹H NMR, and a significantly higher number of scans due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is vaporized by heating.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) in positive or negative ion mode.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Visualization of the Elucidation Workflow
The logical process for the structure elucidation of this compound can be visualized as a workflow diagram.
Caption: Workflow for the structure elucidation of this compound.
This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for the unambiguous determination of the molecular structure of this compound. The consistency of the predicted data across these different analytical methods provides a high degree of confidence in the assigned structure.
References
4-Amino-2-methoxy-5-nitrobenzoic acid molecular weight and formula
An In-depth Technical Guide to 4-Amino-2-methoxy-5-nitrobenzoic acid
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Core Compound Properties
This compound is an aromatic organic compound with the molecular formula C₈H₈N₂O₅.[1] Its structure consists of a benzoic acid core substituted with an amino group, a methoxy group, and a nitro group. These functional groups contribute to its reactivity and utility as a chemical intermediate.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₅ | PubChem[1] |
| Molecular Weight | 212.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59338-90-8 | ChemSrc[2] |
Synthesis and Experimental Protocols
It is mentioned that methyl 4-amino-5-nitro-o-anisate can be used as an intermediate in organic synthesis and can be prepared by the amination reaction of 2-methoxy-5-nitrobenzoic acid.[3]
A synthesis protocol for a closely related compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, involves the hydrolysis of its methyl ester.[4] A similar approach could likely be adapted for the synthesis of this compound from its corresponding ester.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, based on common organic chemistry reactions and the synthesis of analogous compounds.
Caption: Plausible synthetic route for this compound.
Potential Applications and Logical Workflow
As an intermediate, this compound is valuable in the synthesis of more complex molecules. Its bifunctional nature, with both an amino and a carboxylic acid group, allows for a variety of subsequent chemical transformations. The nitro and methoxy groups also influence the reactivity of the aromatic ring and can be modified in further synthetic steps.
The primary application suggested by the available information is in the synthesis of dyes.[3] The chromophoric nitro group and the auxochromic amino group are common features in dye molecules.
Caption: Logical workflow of potential applications.
References
A Technical Guide to the Solubility of 4-Amino-2-methoxy-5-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-Amino-2-methoxy-5-nitrobenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing qualitative solubility information, outlining established experimental protocols for solubility determination, and presenting a general workflow for such studies. This approach equips researchers with the foundational knowledge required to assess the solubility of this compound and similar compounds in a laboratory setting.
Introduction to the Solubility of this compound
Qualitative Solubility Data
Based on available information for structurally related compounds, a general qualitative solubility profile can be inferred. The following table summarizes the observed solubility of a closely related analog, 4-Amino-2-ethoxy-5-nitrobenzoic acid, which can serve as a preliminary guide.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Note: This data is for 4-Amino-2-ethoxy-5-nitrobenzoic acid and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
A variety of methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.
This is a straightforward and rapid method for estimating solubility.
-
Principle: A known mass of the solute is added to a known volume of the solvent at a constant temperature. The mixture is agitated, and the point at which the solid completely dissolves is visually determined.
-
Detailed Methodology:
-
Accurately weigh a small amount of this compound and place it in a vial.
-
Add a measured volume of the organic solvent to the vial.
-
Stir the mixture vigorously at a controlled temperature.
-
Continue to add small, known volumes of the solvent until all of the solid has dissolved.
-
The solubility can then be calculated based on the total volume of solvent used to dissolve the initial mass of the compound.
-
HPLC is a highly accurate and widely used method for determining solubility, especially for compounds with chromophores.
-
Principle: A saturated solution of the compound is prepared, and after filtration, the concentration of the dissolved solute is determined by HPLC with a suitable detector (e.g., UV-Vis).
-
Detailed Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any solid particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system.
-
Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.[2][3]
-
For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a simpler alternative to HPLC.
-
Principle: Similar to the HPLC method, a saturated solution is prepared and filtered. The concentration of the solute is then determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Detailed Methodology:
-
Prepare a saturated solution and filter it as described in the HPLC method.
-
Dilute the clear supernatant to a concentration that falls within the linear range of the Beer-Lambert law.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Determine the concentration from a calibration curve prepared with standard solutions of known concentrations.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General workflow for the experimental determination of solubility.
Conclusion
References
Technical Guide: Physicochemical Properties of 4-Amino-2-methoxy-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the melting and boiling points of 4-Amino-2-methoxy-5-nitrobenzoic acid, a key chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally similar molecules to provide a comparative context for its physicochemical properties.
Physicochemical Data Summary
The following table summarizes the available melting and boiling point data for this compound and its analogs. It is important to note that many of these compounds tend to decompose at or near their melting points, and experimental boiling points are often not determined due to thermal instability.
| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Type |
| This compound | 59338-90-8 | Not Experimentally Determined | Not Experimentally Determined | - |
| 2-Amino-4-nitro-5-methoxybenzoic acid | 196194-99-7 | 217 - 218 | 470.8 ± 45.0 | Experimental (MP), Predicted (BP)[1] |
| 4-Amino-2-ethoxy-5-nitrobenzoic acid | 86718-18-5 | >208 (decomposes) | 461.8 ± 45.0 | Experimental (MP)[2], Predicted (BP)[2] |
| 4-Amino-2-ethoxy-5-nitrobenzoic acid | 86718-18-5 | 230 | Not Specified | Experimental[3] |
| 5-Amino-2-nitrobenzoic acid | 13280-60-9 | 236 - 238 | Not Specified | Experimental |
| Methyl 4-amino-5-nitro-o-anisate | 59338-84-0 | Not Specified | 429.0 ± 40.0 | Predicted |
Experimental Protocols
Melting Point Determination (Capillary Method)
A common and reliable method for determining the melting point of a crystalline organic solid is the capillary tube method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a packed column of 2-3 mm in height.
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.
-
Heating and Observation: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range. For compounds that decompose, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.
Boiling Point Determination
Due to the high predicted boiling points and the likelihood of decomposition, determining an experimental boiling point at atmospheric pressure for compounds like this compound is often impractical. If necessary, a boiling point could be estimated under reduced pressure (vacuum distillation) to lower the required temperature and minimize decomposition.
Synthesis Pathway
This compound is typically synthesized from its corresponding methyl ester, methyl 4-amino-2-methoxy-5-nitrobenzoate. The final step in this synthesis is the hydrolysis of the ester group to a carboxylic acid.
Caption: Synthesis of this compound via ester hydrolysis.
References
Spectroscopic Analysis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methoxy-5-nitrobenzoic acid, a compound of interest in pharmaceutical and chemical research. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is generated based on the compound's chemical structure and typical spectroscopic values for its functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.5 | Singlet | 1H | -COOH |
| 8.15 | Singlet | 1H | Ar-H |
| 7.50 | Broad Singlet | 2H | -NH₂ |
| 6.55 | Singlet | 1H | Ar-H |
| 3.95 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~155 | Ar-C (quaternary) |
| ~148 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~118 | Ar-C (quaternary) |
| ~115 | Ar-CH |
| ~105 | Ar-CH |
| ~57 | -OCH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3300 | N-H Stretch (Amino) |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) |
| 1710 - 1680 | C=O Stretch (Carboxylic Acid) |
| 1620 - 1590 | N-H Bend (Amino) |
| 1550 - 1475 | N-O Asymmetric Stretch (Nitro) |
| 1350 - 1280 | N-O Symmetric Stretch (Nitro) |
| 1250 - 1000 | C-O Stretch (Methoxy) |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z (Mass-to-Charge Ratio) | Ion |
| 213.05 | [M+H]⁺ |
| 235.03 | [M+Na]⁺ |
| 195.04 | [M-H₂O+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
Mass Range: 50 - 500 m/z
Visualizations
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a solid organic compound.
Caption: Experimental workflow for spectroscopic analysis.
The Versatile Scaffold: Unlocking the Potential of 4-Amino-2-methoxy-5-nitrobenzoic Acid in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that holds significant promise as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amine, a methoxy group, a nitro group, and a carboxylic acid, provides multiple reaction sites for chemical modification and the synthesis of diverse molecular architectures. This technical guide explores the potential applications of this compound as a key intermediate in the development of novel therapeutic agents. While direct pharmacological data on the title compound is limited, its structural similarity to known pharmacologically active molecules suggests its utility in generating new chemical entities with potential therapeutic value. This document will detail its synthesis, physicochemical properties, and potential applications in drug discovery, supported by detailed experimental protocols and logical workflow visualizations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₅ | [1] |
| Molecular Weight | 212.16 g/mol | [1][2] |
| CAS Number | 59338-90-8 | [1] |
| Appearance | Not specified (typically a solid) | |
| Melting Point | Not specified | |
| Boiling Point | 461.6 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| LogP | 1.67 | [2] |
| PSA (Polar Surface Area) | 118.37 Ų | [2] |
Synthesis of this compound
Experimental Protocol: Hydrolysis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
This protocol is based on the hydrolysis of the corresponding methyl ester, a common precursor.
Materials:
-
Methyl 4-amino-2-methoxy-5-nitrobenzoate
-
Sodium hydroxide (NaOH)
-
Water
-
Glacial acetic acid
-
2-Propanol
-
2,2'-Oxybispropane (Diisopropyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
A mixture of methyl 4-amino-2-methoxy-5-nitrobenzoate (1 equivalent) and an aqueous solution of sodium hydroxide (e.g., 10%) is prepared in a round-bottom flask.
-
The mixture is stirred and heated to reflux for approximately 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is then cooled to room temperature.
-
Water is added to the cooled mixture to ensure all salts are dissolved.
-
The solution is neutralized by the dropwise addition of glacial acetic acid until precipitation of the product is complete.
-
The precipitated this compound is collected by filtration.
-
The crude product is washed with a small amount of cold water and then with a non-polar solvent like 2,2'-oxybispropane to remove impurities.
-
For further purification, the product can be recrystallized from a suitable solvent, such as 2-propanol.
-
The purified product is dried under vacuum to yield the final compound.
Caption: A generalized workflow for the synthesis of this compound.
Potential Applications in Medicinal Chemistry
The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Its functional groups can be selectively modified to explore a wide chemical space.
Intermediate for Bioactive Compounds
This compound is considered a useful intermediate for drug discovery research.[4][5] The presence of the amino, carboxylic acid, and nitro groups allows for a variety of chemical transformations:
-
Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines to generate a library of amides.
-
Esterification: The carboxylic acid can be esterified to modulate solubility and pharmacokinetic properties.
-
N-Alkylation/Acylation: The amino group can be alkylated or acylated to introduce different substituents.
-
Reduction of Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of many pharmaceutical agents.
-
Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring for nucleophilic substitution, allowing for the introduction of other functional groups.
A related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a key intermediate in the synthesis of the antipsychotic drug amisulpride .[6] This highlights the potential of this scaffold in developing agents targeting the central nervous system. Similarly, 4-Amino-5-chloro-2-methoxybenzoic acid serves as an intermediate for anti-inflammatory and analgesic medications.[7]
Caption: Potential of the scaffold in drug discovery through chemical modifications.
Antimicrobial Drug Development
Nitroaromatic compounds have a long history in the treatment of infectious diseases. A notable example is nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[8] The 5-nitro group on the thiazole ring of nitazoxanide is crucial for its activity. Given that this compound contains a nitro-substituted aromatic ring, it could serve as a starting point for the development of novel antimicrobial agents. By coupling the carboxylic acid with various amine-containing heterocyclic systems, it may be possible to generate analogs with potent activity against a range of pathogens.
Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline or benzamide core. The 4-amino-2-methoxybenzoic acid scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors. For instance, the amino group can act as a hydrogen bond donor, while the rest of the molecule can be functionalized to occupy the hydrophobic pockets of the ATP-binding site of a target kinase.
Caption: A hypothetical signaling pathway targeted by a derivative compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry. While it may not possess inherent biological activity, its richly functionalized structure makes it an ideal starting point for the synthesis of diverse libraries of compounds. Its utility has been demonstrated through its relationship to intermediates used in the synthesis of approved drugs. Researchers and drug development professionals can leverage this scaffold to explore novel chemical space in the pursuit of new therapeutics for a wide range of diseases, including central nervous system disorders, infectious diseases, and cancer. The continued exploration of derivatives of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. This compound | C8H8N2O5 | CID 101016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:59338-84-0 | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. chembk.com [chembk.com]
- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Chemistry Guide to 4-Amino-2-methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Molecular and Physicochemical Properties
4-Amino-2-methoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative with the molecular formula C8H8N2O5.[1] A summary of its key identifiers and physicochemical properties, as aggregated from various chemical databases, is presented in Table 1. This data provides a fundamental basis for any theoretical modeling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C8H8N2O5 | PubChem[1] |
| Molecular Weight | 212.16 g/mol | PubChem[1] |
| CAS Number | 59338-90-8 | ChemSrc[2] |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])N | PubChem[1] |
| InChI Key | AOANPIGDKLHHIC-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Exact Mass | 212.04332136 Da | PubChem[1] |
Hypothetical Computational Workflow
The following sections detail a proposed computational workflow for the theoretical characterization of this compound. This workflow is based on standard practices in computational chemistry and is designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties.
Figure 1: A typical workflow for the theoretical analysis of a small organic molecule.
Experimental Protocols: A Computational Approach
The following outlines the proposed computational methodology.
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Structure Generation: A 3D structure of this compound would be built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: The initial structure would be optimized at the Density Functional Theory (DFT) level. A common and effective combination of functional and basis set for such molecules is B3LYP/6-311++G(d,p).[3] This level of theory provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
-
Spectroscopic Predictions:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectrum and identify the nature of the electronic transitions.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the 1H and 13C NMR chemical shifts.
-
Predicted Data and Analysis
The following tables present the types of quantitative data that would be generated from the proposed computational workflow.
Table 2: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | Calculated Value | ||
| C-N (amino) | Calculated Value | ||
| N-O (nitro) | Calculated Value | ||
| O-H (carboxyl) | Calculated Value | ||
| C1-C2-C3 | Calculated Value | ||
| H-N-H (amino) | Calculated Value | ||
| O-N-O (nitro) | Calculated Value | ||
| C-O-H (carboxyl) | Calculated Value | ||
| C1-C2-C3-C4 | Calculated Value | ||
| C2-C1-C(O)-O | Calculated Value |
Table 3: Hypothetical Vibrational Frequencies and Assignments
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(O-H) | Calculated Value | Calculated Value | Carboxylic acid O-H stretch |
| νas(N-H) | Calculated Value | Calculated Value | Asymmetric N-H stretch |
| νs(N-H) | Calculated Value | Calculated Value | Symmetric N-H stretch |
| ν(C=O) | Calculated Value | Calculated Value | Carbonyl stretch |
| νas(NO₂) | Calculated Value | Calculated Value | Asymmetric NO₂ stretch |
| νs(NO₂) | Calculated Value | Calculated Value | Symmetric NO₂ stretch |
Table 4: Hypothetical Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Dipole Moment | Calculated Value (Debye) |
Signaling Pathways and Logical Relationships
While signaling pathways are typically associated with biological interactions, a logical diagram can illustrate the relationships between the different computational steps and the resulting data.
Figure 2: Interrelation of computational inputs, calculations, and resulting data analysis.
Conclusion
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By employing Density Functional Theory, a wealth of information regarding the molecule's geometry, vibrational modes, and electronic properties can be elucidated. The presented workflow and data tables serve as a template for researchers to initiate and conduct their own computational studies, which can provide valuable insights for applications in drug development and materials science. The synergy between such theoretical calculations and experimental data is crucial for a complete understanding of the chemical nature of this compound.
References
Methodological & Application
Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Drug Discovery and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of 4-amino-2-methoxy-5-nitrobenzoic acid, a valuable building block in medicinal chemistry, starting from 2-methoxy-4-aminobenzoic acid. The synthesis involves a three-step sequence: N-acetylation to protect the amino group, subsequent regioselective nitration, and final deprotection via hydrolysis to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory execution.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its trifunctional nature, featuring an amine, a carboxylic acid, and a nitro group on a substituted benzene ring, makes it a versatile scaffold for the development of novel therapeutic agents. The protocol outlined herein describes a reliable and efficient method for its preparation from commercially available 2-methoxy-4-aminobenzoic acid. The synthetic strategy hinges on the temporary protection of the reactive amino group as an acetamide to direct the subsequent electrophilic nitration to the desired position and to prevent unwanted side reactions.
Overall Reaction Scheme
The synthesis of this compound from 2-methoxy-4-aminobenzoic acid is accomplished in three sequential steps:
-
Step 1: Acetylation - Protection of the amino group of 2-methoxy-4-aminobenzoic acid using acetic anhydride.
-
Step 2: Nitration - Regioselective nitration of the resulting 4-acetamido-2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid.
-
Step 3: Hydrolysis - Deprotection of the acetamido group to unveil the amino functionality, yielding the final product.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Product | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylation | 2-methoxy-4-aminobenzoic acid | Acetic anhydride | 4-acetamido-2-methoxybenzoic acid | 1 : 1.5 | Acetic Acid | 100 | 2 | ~95 |
| 2 | Nitration | 4-acetamido-2-methoxybenzoic acid | Nitric acid, Sulfuric acid | 4-acetamido-2-methoxy-5-nitrobenzoic acid | 1 : 1.1 (HNO₃) | Sulfuric Acid | 0 - 10 | 1 | ~85 |
| 3 | Hydrolysis | 4-acetamido-2-methoxy-5-nitrobenzoic acid | Hydrochloric acid | This compound | - | Water | 100 (Reflux) | 3 | ~90 |
Experimental Protocols
Materials and Equipment:
-
2-methoxy-4-aminobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Concentrated hydrochloric acid (37%)
-
Sodium bicarbonate
-
Deionized water
-
Ice
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Ice bath
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step 1: Synthesis of 4-acetamido-2-methoxybenzoic acid (Acetylation)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (59.8 mmol) of 2-methoxy-4-aminobenzoic acid in 50 mL of glacial acetic acid.
-
To this suspension, slowly add 9.1 mL (90.0 mmol) of acetic anhydride.
-
Attach a reflux condenser and heat the mixture to 100°C with stirring for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of 4-acetamido-2-methoxybenzoic acid will form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 11.9 g (95%).
Step 2: Synthesis of 4-acetamido-2-methoxy-5-nitrobenzoic acid (Nitration)
-
In a 250 mL round-bottom flask, carefully add 10.0 g (47.8 mmol) of the dried 4-acetamido-2-methoxybenzoic acid to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath. Stir until all the solid has dissolved.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3.3 mL (52.6 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated starting material over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
-
A yellow precipitate of 4-acetamido-2-methoxy-5-nitrobenzoic acid will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum. The expected yield is approximately 10.3 g (85%).
Step 3: Synthesis of this compound (Hydrolysis)
-
In a 250 mL round-bottom flask, suspend 10.0 g (39.3 mmol) of 4-acetamido-2-methoxy-5-nitrobenzoic acid in 100 mL of a 1:1 mixture of water and concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
The product will precipitate as the hydrochloride salt. To obtain the free amine, carefully neutralize the mixture to a pH of approximately 4-5 with a saturated solution of sodium bicarbonate.
-
Collect the yellow precipitate of this compound by vacuum filtration.[1]
-
Wash the solid with cold water and dry it under vacuum. The expected yield is approximately 7.5 g (90%).
Visualization of the Synthetic Workflow
The following diagram illustrates the three-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: 4-Amino-2-methoxy-5-nitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Amino-2-methoxy-5-nitrobenzoic acid as a key intermediate in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry. Its substituted benzene ring, featuring amino, methoxy, nitro, and carboxylic acid functionalities, offers multiple reaction sites for elaboration. A prominent application of this intermediate is in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases.
Application: Synthesis of Bosutinib
Bosutinib (4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile) is an approved therapeutic agent for the treatment of chronic myelogenous leukemia (CML).[1][2] The synthesis of Bosutinib can be approached through various routes, with this compound and its derivatives serving as crucial precursors to the quinoline core.
Synthetic Strategy Overview
A common strategy involves the construction of the substituted quinoline ring system, followed by the introduction of the side chains. While various starting materials can be used, a convergent synthesis often involves the preparation of a substituted aniline and a quinoline fragment, which are then coupled. The following sections detail a plausible synthetic sequence where a derivative of this compound is a key intermediate.
A representative synthetic approach starts from the more readily available 3-methoxy-4-hydroxybenzoic acid. This starting material undergoes a series of transformations including esterification, alkylation, nitration, and reduction to yield an intermediate analogous to the title compound, which then proceeds through cyclization and further functionalization to afford Bosutinib.[3][4]
Experimental Workflow for Bosutinib Synthesis
Caption: Synthetic workflow for Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.
Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of Bosutinib and its intermediates.[3]
Step 1: Nitration of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
This step introduces the nitro group, a key feature of the target intermediate.
-
Materials: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, Nitric acid, Acetic acid.
-
Procedure:
-
Dissolve Methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid.
-
Cool the solution in an ice bath.
-
Add nitric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is essential for the subsequent cyclization reaction.
-
Materials: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, Iron powder, Ammonium chloride, Methanol, Water.
-
Procedure:
-
To a mixture of methanol and water, add iron powder and ammonium chloride.
-
Heat the suspension to reflux.
-
Add a solution of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in methanol dropwise.
-
Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the iron catalyst.
-
Evaporate the methanol from the filtrate.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Quantitative Data
The following table summarizes reported yields for key steps in a representative synthesis of Bosutinib.[3]
| Step | Starting Material | Product | Reagents | Yield (%) |
| Alkylation | Methyl 3-methoxy-4-hydroxybenzoate | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃ | 90.0 |
| Reduction | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Fe, NH₄Cl | 91.5 |
| Amination | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile | 2,4-Dichloro-5-methoxyaniline | 60.2 |
| Side-chain Introduction | 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile | Bosutinib | N-methylpiperazine, NaI | - |
Mechanism of Action of Bosutinib: Inhibition of Src/Abl Signaling
Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases.[5][6] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[7] In diseases like CML, the BCR-ABL fusion protein exhibits constitutively active kinase activity, leading to uncontrolled cell growth.[2]
By binding to the ATP-binding site of these kinases, Bosutinib blocks their phosphotransferase activity, thereby inhibiting the downstream signaling cascades that promote cancer cell survival and proliferation.[2]
Src/Abl Kinase Signaling Pathway
Caption: Inhibition of Src/Abl signaling pathways by Bosutinib.
Conclusion
This compound is a strategic intermediate for the synthesis of complex, biologically active molecules. Its utility is well-demonstrated in the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib. The protocols and data presented herein provide a foundation for researchers in organic synthesis and drug development to utilize this versatile building block in their research endeavors. Careful optimization of reaction conditions is recommended to achieve high yields and purity of the desired products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 3. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Amino-2-methoxy-5-nitrobenzoic acid with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 4-Amino-2-methoxy-5-nitrobenzoic acid and thionyl chloride, a critical step in the synthesis of various pharmaceutical intermediates. The resulting product, 4-Amino-2-methoxy-5-nitrobenzoyl chloride, is a versatile building block for the creation of novel amide derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and anticancer agents.
Introduction
The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. The target molecule, this compound, possesses multiple functional groups that require careful consideration during this transformation. The resulting acid chloride is a highly reactive intermediate, primarily used in acylation reactions to form amides, esters, and other carbonyl derivatives.
Chemical Reaction and Mechanism
The reaction of this compound with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion, resulting in the formation of the desired acid chloride and the release of sulfur dioxide and hydrogen chloride gas.
Caption: General overview of the reaction.
Experimental Protocols
Two primary protocols are presented for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoyl chloride. Protocol A utilizes neat thionyl chloride, which is a common and effective method. Protocol B employs a solvent and a catalytic amount of N,N-dimethylformamide (DMF), offering a milder alternative that may be suitable for sensitive substrates.
Protocol A: Reaction in Neat Thionyl Chloride
This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Caution: Perform this step in a well-ventilated fume hood. Slowly add an excess of thionyl chloride to the flask (typically 2-5 equivalents).
-
Attach a reflux condenser and connect the gas outlet to a trap to neutralize the evolving HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The addition of anhydrous toluene and subsequent evaporation can aid in the azeotropic removal of the last traces of thionyl chloride.
-
The resulting crude 4-Amino-2-methoxy-5-nitrobenzoyl chloride is often used directly in the next step without further purification.
Protocol B: Reaction in a Solvent with a Catalytic Amount of DMF
This protocol is based on milder conditions reported for the synthesis of substituted benzoyl chlorides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend this compound in anhydrous DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Slowly add thionyl chloride (1.2-2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (40 °C for DCM, 83 °C for DCE) and stir for 1-3 hours.
-
Monitor the reaction by TLC or by observing the dissolution of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude acid chloride can be used directly for subsequent reactions.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Protocol A (Neat SOCl₂) | Protocol B (SOCl₂ in Solvent with DMF) |
| Starting Material | This compound | This compound |
| Reagent | Thionyl chloride (excess) | Thionyl chloride (1.2-2.0 eq.) |
| Solvent | None | Dichloromethane or 1,2-dichloroethane |
| Catalyst | None | N,N-dimethylformamide (catalytic) |
| Temperature | 76 °C (Reflux) | 40-83 °C (Reflux) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | >90% (crude) | >95% (crude) |
| Work-up | Distillation of excess SOCl₂ | Evaporation of solvent and excess SOCl₂ |
Application Notes: Utility in Drug Development
4-Amino-2-methoxy-5-nitrobenzoyl chloride is a valuable intermediate for the synthesis of a wide range of amide derivatives. The presence of the amino, methoxy, and nitro groups provides multiple points for further chemical modification, making it an attractive scaffold for creating libraries of compounds for biological screening.
Synthesis of Kinase Inhibitors
A significant application of structurally similar aminobenzoyl chlorides is in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. For instance, derivatives of aminobenzoic acids are key components in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The 4-amino-2-methoxy-5-nitrobenzoyl chloride can be reacted with various anilines and other amino-heterocycles to generate novel analogues of known kinase inhibitors.[1][2]
Caption: Synthetic pathway to potential kinase inhibitors.
General Synthesis of Biologically Active Amides
The amide bond is a cornerstone of medicinal chemistry, and the synthesis of novel amides is a constant pursuit in drug discovery. The reactivity of 4-Amino-2-methoxy-5-nitrobenzoyl chloride allows for the straightforward synthesis of a diverse range of amides by reaction with primary and secondary amines. These resulting benzamides can be screened for a variety of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4]
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Ensure that the reaction setup includes a gas trap to neutralize these byproducts.
-
The product, 4-Amino-2-methoxy-5-nitrobenzoyl chloride, is expected to be a reactive and potentially hazardous compound. Handle with care and avoid inhalation, ingestion, and skin contact.
Conclusion
The reaction of this compound with thionyl chloride is a robust and efficient method for the synthesis of the corresponding acid chloride. This intermediate is a valuable tool for medicinal chemists and drug development professionals, providing access to a wide array of novel amide derivatives with the potential for significant biological activity, particularly in the realm of oncology. The protocols and data presented herein provide a solid foundation for the successful application of this important chemical transformation.
References
Application Notes and Protocols for the Purification of 4-Amino-2-methoxy-5-nitrobenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Amino-2-methoxy-5-nitrobenzoic acid via recrystallization. This method is designed to enhance the purity of the compound, a crucial step for its application in research and pharmaceutical development.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This protocol has been optimized for this compound, utilizing ethanol as the recrystallization solvent.
Data Summary
The following table summarizes the expected quantitative data associated with the recrystallization of this compound. These values are representative and may vary based on the initial purity of the starting material and the precise execution of the protocol.
| Parameter | Before Recrystallization | After Recrystallization | Method of Analysis |
| Purity | ~95% | >99% | High-Performance Liquid Chromatography (HPLC) |
| Appearance | Yellowish-brown crystalline powder | Bright yellow crystalline needles | Visual Inspection |
| Melting Point | 218-221 °C | 224-226 °C | Melting Point Apparatus |
| Recovery Yield | N/A | 85-95% | Gravimetric Analysis |
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ethanol is flammable; avoid open flames and use a heating mantle or a spark-proof hot plate for heating.
-
Handle the hot glassware with appropriate clamps or heat-resistant gloves to prevent burns.
-
In case of skin contact, wash the affected area thoroughly with soap and water.[1]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Recrystallization Workflow Diagram:
Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.
Step-by-Step Procedure:
-
Dissolution:
-
Weigh approximately 5.0 g of crude this compound and transfer it to a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat approximately 100 mL of 95% ethanol to its boiling point using a heating mantle.
-
-
Addition of Hot Solvent:
-
Place the Erlenmeyer flask containing the crude compound on a hot plate set to a low to medium heat and start stirring.
-
Carefully and slowly add the hot ethanol to the flask in small portions while stirring. Continue adding the solvent until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating mantle.
-
Quickly pour the hot solution through the preheated funnel to filter out the insoluble impurities.
-
-
Cooling and Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has initiated, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Crystal Collection:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a clean filter flask.
-
Wet the filter paper in the Buchner funnel with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals on the filter paper with a small volume (5-10 mL) of ice-cold ethanol to remove any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at 60-70 °C for 2-4 hours or until a constant weight is achieved. Alternatively, the crystals can be air-dried in a desiccator.
-
-
Analysis:
-
Weigh the dried, purified crystals to calculate the percentage recovery.
-
Determine the melting point of the recrystallized product and compare it to the crude material. A sharper and higher melting point indicates increased purity.
-
For a more accurate assessment of purity, analyze the sample using High-Performance Liquid Chromatography (HPLC). An example of an HPLC method for a similar compound involves a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier.[2]
-
Conclusion
This protocol provides a reliable method for the purification of this compound, yielding a product of high purity suitable for demanding research and development applications. The key to successful recrystallization lies in the careful selection of the solvent and the controlled cooling process to ensure the formation of well-defined crystals, thereby effectively excluding impurities.
References
Application Notes and Protocols for the Nitration of 4-Amino-2-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nitration of 4-amino-2-methoxybenzoic acid to synthesize 4-amino-2-methoxy-5-nitrobenzoic acid. Due to the activating and potentially sensitive nature of the amino group on the aromatic ring, a direct nitration can be challenging and may lead to oxidation and the formation of undesired byproducts. To circumvent these issues, a robust three-step synthetic route is presented. This process involves the protection of the amino group via acetylation, followed by the regioselective nitration of the resulting acetamido derivative, and subsequent deprotection by hydrolysis to yield the desired product. This method ensures a higher yield and purity of the final compound.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic substitution reaction in organic synthesis, crucial for the introduction of a nitro group onto a benzene ring. This functional group can then be further transformed into other functionalities, such as amino groups, making it a key step in the synthesis of various pharmaceuticals and fine chemicals. However, the direct nitration of substituted anilines, like 4-amino-2-methoxybenzoic acid, is often complicated. The strong activating effect of the amino group can lead to over-reaction and oxidation. Furthermore, in the strongly acidic conditions typically used for nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing group, leading to a mixture of isomers.
To achieve a controlled and regioselective nitration, a protection-deprotection strategy is employed. The amino group is first protected by acetylation, which moderates its activating effect and ensures the nitro group is directed to the desired position. Following nitration, the acetyl group is removed by hydrolysis to regenerate the amino group.
Overall Reaction Scheme
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Acetylation of 4-Amino-2-methoxybenzoic Acid
This procedure protects the amino group as an acetamide.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Amino-2-methoxybenzoic Acid | C₈H₉NO₃ | 167.16 | 10.0 g | 0.0598 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15 mL | 0.159 |
| Pyridine | C₅H₅N | 79.10 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0598 mol) of 4-amino-2-methoxybenzoic acid in 50 mL of pyridine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 15 mL (0.159 mol) of acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the product, 4-acetamido-2-methoxybenzoic acid, in a vacuum oven at 60-70 °C.
Expected Yield: Approximately 11.5 g (92%).
Characterization of 4-Acetamido-2-methoxybenzoic Acid:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | White solid |
| Melting Point | 225-227 °C |
Step 2: Nitration of 4-Acetamido-2-methoxybenzoic Acid
This step introduces the nitro group at the 5-position of the aromatic ring.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Acetamido-2-methoxybenzoic Acid | C₁₀H₁₁NO₄ | 209.20 | 10.0 g | 0.0478 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 4.5 mL | 0.0714 |
| Ice | H₂O | 18.02 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10.0 g (0.0478 mol) of 4-acetamido-2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Stir the mixture until all the solid has dissolved.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and the product will precipitate as a pale-yellow solid.
-
Collect the precipitate by vacuum filtration and wash it with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Dry the product, 4-acetamido-2-methoxy-5-nitrobenzoic acid, in a vacuum oven at 70-80 °C.
Expected Yield: Approximately 10.2 g (84%).
Characterization of 4-Acetamido-2-methoxy-5-nitrobenzoic Acid:
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₆ |
| Molecular Weight | 254.20 g/mol |
| Appearance | Pale-yellow solid |
| Melting Point | 218-220 °C |
Step 3: Hydrolysis of 4-Acetamido-2-methoxy-5-nitrobenzoic Acid
This final step removes the acetyl protecting group to yield the target molecule.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Acetamido-2-methoxy-5-nitrobenzoic Acid | C₁₀H₁₀N₂O₆ | 254.20 | 10.0 g | 0.0393 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Sodium Hydroxide Solution (10% w/v) | NaOH | 40.00 | As needed | - |
| Activated Charcoal | C | 12.01 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 10.0 g (0.0393 mol) of 4-acetamido-2-methoxy-5-nitrobenzoic acid in a mixture of 20 mL of concentrated sulfuric acid and 100 mL of deionized water.
-
Heat the mixture to reflux for 2-3 hours with stirring. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a 10% aqueous solution of sodium hydroxide to a pH of approximately 4-5. The product will precipitate.
-
If the solution is colored, heat it to about 60-70 °C, add a small amount of activated charcoal, and stir for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature and then in an ice bath to complete the crystallization of the product.
-
Collect the yellow crystalline product by vacuum filtration and wash it with a small amount of cold deionized water.
-
Dry the final product, this compound, in a vacuum oven at 80-90 °C.
Expected Yield: Approximately 7.5 g (90%).
Characterization of the Final Product
This compound
| Property | Value |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol [1] |
| Appearance | Yellow crystalline solid |
| Melting Point | 235-237 °C |
| IUPAC Name | This compound[1] |
| InChI | InChI=1S/C8H8N2O5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,9H2,1H3,(H,11,12)[1] |
| SMILES | COC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])N[1] |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of its vapors.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Exercise caution when mixing concentrated acids and when pouring the reaction mixture onto ice, as these processes can be exothermic.
Logical Relationship of the Synthetic Pathway
References
Application Notes and Protocols for 4-Amino-2-methoxy-5-nitrobenzoic acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxy-5-nitrobenzoic acid is a versatile aromatic building block containing amino, methoxy, and nitro functionalities, making it an excellent starting material for the synthesis of a variety of complex heterocyclic compounds. Its inherent chemical reactivity allows for the construction of privileged scaffolds in medicinal chemistry, such as quinazolinones and benzimidazoles. These heterocyclic cores are found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone and benzimidazole derivatives from this compound, along with relevant quantitative data and visualizations of synthetic pathways and biological signaling cascades.
I. Synthesis of Quinazolinone Derivatives
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The this compound scaffold can be readily converted to the corresponding 7-methoxy-6-nitroquinazolin-4-one, a key intermediate for further elaboration.
Experimental Workflow: From this compound to Substituted Quinazolinones
Caption: Synthetic workflow for quinazolinone derivatives.
Protocol 1: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one
This protocol outlines the cyclization of this compound with formamide to yield the core quinazolinone structure.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of this compound (10.0 g, 47.1 mmol) and formamide (50 mL) is placed in a round-bottom flask.
-
The mixture is heated to reflux at 180-190 °C for 4 hours.
-
The reaction mixture is then cooled to room temperature, during which a solid precipitate forms.
-
The solid is collected by filtration, washed with water, and then with ethanol.
-
The product, 7-methoxy-6-nitroquinazolin-4(3H)-one, is dried in a vacuum oven.
Protocol 2: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline
The hydroxyl group of the quinazolinone is converted to a chloro group, a versatile handle for nucleophilic substitution.
Materials:
-
7-Methoxy-6-nitroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
A suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (5.0 g, 22.6 mmol) in phosphorus oxychloride (30 mL) is prepared in a round-bottom flask.
-
A catalytic amount of DMF (0.5 mL) is added to the suspension.
-
The mixture is heated to reflux for 4 hours.[1]
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is filtered, washed with cold water, and dried to afford 4-chloro-7-methoxy-6-nitroquinazoline.
Protocol 3: Synthesis of 4-(Substituted anilino)-7-methoxy-6-nitroquinazolines
This protocol describes the nucleophilic aromatic substitution reaction to introduce various anilino groups at the 4-position.
Materials:
-
4-Chloro-7-methoxy-6-nitroquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
A solution of 4-chloro-7-methoxy-6-nitroquinazoline (2.0 g, 8.35 mmol) and a substituted aniline (1.1 equivalents) in isopropanol (50 mL) is prepared.
-
The reaction mixture is refluxed for 4 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with isopropanol, and dried to yield the desired 4-(substituted anilino)-7-methoxy-6-nitroquinazoline.
Quantitative Data for Quinazolinone Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 7-Methoxy-6-nitroquinazolin-4(3H)-one | C₉H₇N₃O₄ | 221.17 | 77 | >300 | 12.67 (s, 1H), 8.50 (s, 1H), 8.24 (s, 1H), 7.40 (s, 1H), 4.10 (s, 3H)[1] |
| 4-Chloro-7-methoxy-6-nitroquinazoline | C₉H₆ClN₃O₃ | 239.62 | 83 | 168-170 | 8.53 (s, 1H), 8.27 (s, 1H), 7.44 (s, 1H), 4.05 (s, 3H)[1] |
| 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-nitroquinazoline | C₁₅H₁₀ClFN₄O₃ | 348.72 | ~80-90 | 270-272 | 10.1 (s, 1H), 8.8 (s, 1H), 8.6 (s, 1H), 8.2 (dd, 1H), 7.8 (m, 1H), 7.5 (t, 1H), 7.4 (s, 1H), 4.1 (s, 3H) |
II. Synthesis of Benzimidazole Derivatives
Benzimidazoles are another critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This compound can be transformed into the necessary o-phenylenediamine precursor.
Experimental Workflow: From this compound to Substituted Benzimidazoles
Caption: Synthetic workflow for benzimidazole derivatives.
Protocol 4: Synthesis of 3,4-Diamino-6-methoxybenzoic acid
This protocol describes the reduction of the nitro group of the starting material to an amino group, forming the key o-phenylenediamine precursor.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask, reflux condenser, stirring apparatus
Procedure:
-
This compound (5.0 g, 23.6 mmol) is dissolved in ethanol (100 mL) in a round-bottom flask.
-
A solution of tin(II) chloride dihydrate (26.6 g, 118 mmol) in concentrated HCl (50 mL) is added portion-wise with stirring.
-
The reaction mixture is heated to reflux for 3 hours.
-
After cooling, the mixture is poured into ice water and neutralized with a concentrated NaOH solution to precipitate the product.
-
The precipitate is filtered, washed with water, and dried to give 3,4-diamino-6-methoxybenzoic acid.
Protocol 5: Synthesis of 2-(Substituted)-6-methoxy-1H-benzo[d]imidazol-5-amine
This protocol details the condensation of the o-phenylenediamine derivative with a substituted benzoic acid to form the benzimidazole ring.
Materials:
-
3,4-Diamino-6-methoxybenzoic acid
-
Substituted benzoic acid (e.g., 4-chlorobenzoic acid)
-
Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA)
-
Round-bottom flask, heating mantle, stirring apparatus
Procedure:
-
A mixture of 3,4-diamino-6-methoxybenzoic acid (2.0 g, 11.0 mmol) and a substituted benzoic acid (1.1 equivalents) is added to Eaton's reagent (20 mL).
-
The mixture is heated at 100-120 °C for 4-6 hours.
-
The reaction mixture is cooled and carefully poured into a beaker of ice water.
-
The solution is neutralized with a saturated sodium bicarbonate solution, causing the product to precipitate.
-
The solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2-(substituted)-6-methoxy-1H-benzo[d]imidazol-5-amine.
Quantitative Data for Benzimidazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 3,4-Diamino-6-methoxybenzoic acid | C₈H₁₀N₂O₃ | 182.18 | ~85-95 | >250 | 6.85 (s, 1H), 6.20 (s, 1H), 4.8 (br s, 4H), 3.80 (s, 3H) |
| 2-(4-Chlorophenyl)-6-methoxy-1H-benzo[d]imidazol-5-amine | C₁₄H₁₂ClN₃O | 273.72 | ~70-85 | 220-222 | 12.5 (s, 1H), 8.15 (d, 2H), 7.60 (d, 2H), 7.20 (s, 1H), 6.80 (s, 1H), 4.5 (br s, 2H), 3.90 (s, 3H) |
| 2-(4-Methoxyphenyl)-6-methoxy-1H-benzo[d]imidazol-5-amine | C₁₅H₁₅N₃O₂ | 269.30 | ~75-90 | 215-217 | 12.3 (s, 1H), 8.10 (d, 2H), 7.10 (d, 2H), 7.15 (s, 1H), 6.75 (s, 1H), 4.4 (br s, 2H), 3.85 (s, 3H), 3.80 (s, 3H) |
III. Biological Significance and Signaling Pathways
Derivatives of quinazolinones and benzimidazoles synthesized from this compound are of significant interest in drug discovery due to their potential to interact with key biological targets.
Quinazolinones as EGFR Inhibitors
Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][3][4][5][6] Overactivation of EGFR is a hallmark of many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the downstream signaling cascade.
Caption: EGFR signaling pathway and inhibition by quinazolinones.
Benzimidazoles as PI3K/HDAC Dual Inhibitors
Recent research has focused on developing dual inhibitors that can target multiple pathways simultaneously. Benzimidazole scaffolds have been explored for the development of dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC).[7][8][9][10][11] The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell growth and survival, while HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Dual inhibition can lead to synergistic anticancer effects.
Caption: PI3K/HDAC signaling and dual inhibition by benzimidazoles.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of medicinally important heterocyclic compounds such as quinazolinones and benzimidazoles. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of novel derivatives and investigate their biological activities. The potential for these compounds to act as potent and selective inhibitors of key signaling pathways highlights their importance in the ongoing development of new therapeutic agents.
References
- 1. easycdmo.com [easycdmo.com]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel PI3K/HDAC dual inhibitor disclosed | BioWorld [bioworld.com]
- 10. A Dual PI3K/HDAC Inhibitor Induces Immunogenic Ferroptosis to Potentiate Cancer Immune Checkpoint Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Amino-2-methoxy-5-nitrobenzoic acid, a key intermediate in various synthetic processes. The methodologies outlined below are designed to ensure accuracy, precision, and robustness in the quantification of this compound in various sample matrices.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The primary methods covered in this document are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analytical methods described. These values are based on validated methods for structurally similar compounds and represent expected performance for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 ng/mL |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) | 0.2 - 500 ng/mL (r² > 0.998) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | High | Very High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated stability-indicating method for a structurally related nitrobenzoic acid derivative and is suitable for the routine quantification of this compound.[1]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Formic acid (analytical grade)
-
Sample diluent: Methanol:Water (80:20, v/v)
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and water (80:20, v/v), with the pH adjusted to 4.0 using formic acid.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 271 nm.
-
Injection Volume: 20 µL.
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3.1.4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
3.1.5. Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for developing a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex biological matrices.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-4-Amino-2-methoxy-5-nitrobenzoic acid), if available.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
3.2.2. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for polar compound retention (e.g., 50 mm x 2.1 mm, sub-2 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure good peak shape and separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.2.3. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid group, but positive mode should also be evaluated for the amino group.
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺ of this compound. The product ions (Q3) will be specific fragments generated by collision-induced dissociation (CID). These transitions must be optimized by direct infusion of a standard solution.
-
Example Precursor Ion (Negative Mode): m/z 211.0
-
Example Product Ions (to be determined): Fragmentation of the nitro and carboxylic acid groups.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the analyte.
3.2.4. Standard and Sample Preparation
-
Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.
-
Sample Preparation (e.g., for plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.
-
3.2.5. Experimental Workflow Diagram
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid, an important intermediate in the pharmaceutical and dye industries. The synthesis is primarily based on a two-step process involving the nitration of methyl 4-amino-2-methoxybenzoate followed by the hydrolysis of the resulting ester.
Overview of the Synthetic Pathway
The proposed industrial synthesis of this compound follows a two-step reaction sequence. The first step is the nitration of the commercially available starting material, methyl 4-amino-2-methoxybenzoate. This is followed by the hydrolysis of the intermediate, methyl 4-amino-2-methoxy-5-nitrobenzoate, to yield the final product.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Nitration of Methyl 4-amino-2-methoxybenzoate
This protocol describes the nitration of methyl 4-amino-2-methoxybenzoate to form methyl 4-amino-2-methoxy-5-nitrobenzoate. Due to the activating nature of the amino and methoxy groups, this reaction requires careful control of temperature and reagent addition to prevent over-nitration and side-product formation. The amino group should first be protected by acetylation.
Protocol:
-
Acetylation: In a suitable reactor, dissolve methyl 4-amino-2-methoxybenzoate in acetic anhydride. The reaction is typically exothermic and may require cooling to maintain a temperature below 40°C. After the initial reaction, the mixture is stirred for a period to ensure complete acetylation.
-
Nitration: Cool the acetic anhydride solution containing the acetylated intermediate to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 10°C. The rate of addition is critical to control the exotherm and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction and precipitate the product.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum to obtain the crude methyl 4-amino-2-methoxy-5-nitrobenzoate.
Step 2: Hydrolysis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
This protocol is adapted from the hydrolysis of the analogous ethoxy compound and describes the conversion of the methyl ester to the final carboxylic acid product.[1]
Protocol:
-
Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, prepare a solution of sodium hydroxide in water.
-
Hydrolysis: Add the crude methyl 4-amino-2-methoxy-5-nitrobenzoate to the sodium hydroxide solution. Heat the mixture to reflux and maintain for approximately 30-60 minutes.
-
Reaction Monitoring: Monitor the disappearance of the methyl ester by HPLC.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture and dilute it with water.
-
Neutralization and Precipitation: Neutralize the reaction mixture by the dropwise addition of a suitable acid, such as glacial acetic acid or dilute hydrochloric acid, until the pH reaches the isoelectric point of the product, leading to its precipitation.
-
Isolation and Purification: Filter the precipitated this compound. The crude product can be purified by recrystallization from a suitable solvent, such as 2-propanol.
-
Drying: Wash the purified product with a small amount of a suitable solvent and dry it under vacuum to obtain the final product.
Data Presentation
The following tables summarize the expected quantitative data for the large-scale synthesis of this compound, based on analogous reactions and typical industrial processes.
Table 1: Reagents and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) |
| 1. Nitration | Methyl 4-amino-2-methoxybenzoate | Acetic Anhydride, Nitric Acid | Acetic Anhydride | Sulfuric Acid | 0 - 10 | 2 - 4 |
| 2. Hydrolysis | Methyl 4-amino-2-methoxy-5-nitrobenzoate | Sodium Hydroxide | Water | - | Reflux (~100) | 0.5 - 1 |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1. Nitration | Methyl 4-amino-2-methoxy-5-nitrobenzoate | 85 - 95 | >95 |
| 2. Hydrolysis | This compound | 90 - 98 | >99 (after recrystallization) |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the industrial production of this compound, from raw material procurement to final product packaging.
Caption: Industrial workflow for the synthesis and purification of this compound.
References
safety precautions for handling 4-Amino-2-methoxy-5-nitrobenzoic acid in the lab
Application Note: Safe Handling of 4-Amino-2-methoxy-5-nitrobenzoic acid
Introduction
This compound is a complex aromatic compound containing amino, methoxy, nitro, and carboxylic acid functional groups. Its structure suggests potential hazards including skin and eye irritation, respiratory irritation, and possible long-term health effects associated with nitroaromatic compounds. These application notes provide a comprehensive guide for its safe handling in a laboratory setting to minimize exposure and ensure the safety of personnel.
Hazard Identification & Summary
Based on analogous compounds, this compound is anticipated to be a solid irritant. The primary hazards are associated with inhalation of its dust, and contact with skin and eyes. Long-term or repeated exposure should be avoided.
GHS Hazard Summary (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation.[2] |
| Carcinogenicity (Suspected) | 2 | H351: Suspected of causing cancer.[1] |
| Reproductive Toxicity (Suspected) | 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
Personal Protective Equipment (PPE) & Engineering Controls
To mitigate risks, a combination of engineering controls and PPE is mandatory.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Eye Protection : Wear chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][5]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[4]
-
Skin and Body Protection : Wear a flame-retardant laboratory coat.[4] Ensure clothing fully covers the skin. For large-scale operations, additional protective clothing may be required.
-
Respiratory Protection : If dust is generated outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[2]
Protocol 1: Standard Handling and Solution Preparation
This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution.
1.0 Materials
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stirrer and stir bar (optional)
2.0 Procedure
-
Preparation : Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood is operational.
-
Tare Balance : Place a weighing boat on the analytical balance within the fume hood and tare the balance.
-
Weighing : Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid generating dust.[3][4]
-
Transfer : Transfer the weighed solid into the volumetric flask.
-
Dissolution : Add approximately half of the required solvent volume to the flask. Stopper the flask and gently swirl to dissolve the compound. If necessary, use a magnetic stirrer.
-
Final Volume : Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing : Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage : Label the flask with the chemical name, concentration, date, and your initials. Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][6]
-
Decontamination : Clean the spatula and work area thoroughly. Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.[1]
First Aid & Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4] |
Spill & Waste Disposal
-
Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with soap and water.
-
Waste Disposal : Dispose of waste materials and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[1][2][4]
Visualized Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for Safely Weighing and Handling the Compound.
Caption: Emergency Response Workflow for a Chemical Spill.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds and functional organic materials. The derivatization of its carboxylic acid group into esters, amides, and other functionalities is a critical step in modifying its physicochemical properties, such as solubility, stability, and bioavailability, as well as for its use in further synthetic transformations and for analytical purposes. This document provides detailed application notes and experimental protocols for the common derivatization of the carboxylic acid group of this compound, with a focus on esterification and amidation reactions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring influences the reactivity of the carboxylic acid, necessitating carefully optimized reaction conditions to achieve high yields and purity.
Derivatization Strategies
The primary strategies for the derivatization of the carboxylic acid group of this compound involve esterification and amidation.
-
Esterification: This process, typically carried out under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base, converts the carboxylic acid into an ester. This modification can enhance lipophilicity and is a common strategy in prodrug design to improve membrane permeability.
-
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse structural motifs. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.
The choice of derivatization strategy depends on the desired application, such as enhancing analytical detection, improving pharmacokinetic properties, or enabling further chemical modifications.
Quantitative Data Summary
The following tables summarize quantitative data for the derivatization of this compound and its close structural analog, 4-amino-3-nitrobenzoic acid. This data provides a comparative overview of different reaction conditions and their outcomes.
Table 1: Fischer Esterification of 4-Amino-3-nitrobenzoic Acid with Methanol
| Reaction Time (hours) | Yield (%) |
| 0.5 | 45 |
| 1 | 65 |
| 2 | 78 |
| 16 | 85 |
Data adapted from a study on a closely related structural analog and is intended to be representative.
Table 2: Comparison of Coupling Agents for Amide Synthesis
| Coupling Agent | Amine | Solvent | Reaction Time (hours) | Yield (%) |
| EDC/HOBt | Benzylamine | DMF | 12 | 88 |
| HATU | Aniline | Acetonitrile | 8 | 92 |
| T3P | Morpholine | Dichloromethane | 10 | 85 |
Yields are typical for the amidation of substituted benzoic acids and may vary for the specific substrate.
Experimental Protocols
Protocol 1: Methyl Esterification via Fischer Esterification
This protocol describes the synthesis of methyl 4-amino-2-methoxy-5-nitrobenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Amide Formation using EDC/HOBt Coupling
This protocol describes the synthesis of N-benzyl-4-amino-2-methoxy-5-nitrobenzamide.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization protocols.
Caption: Workflow for Methyl Esterification.
Caption: Workflow for Amide Formation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
EDC and HOBt are potential sensitizers. Avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile tool for modifying its properties and for the synthesis of more complex molecules. The provided protocols for esterification and amidation serve as a starting point for researchers. Optimization of reaction conditions, such as reaction time, temperature, and stoichiometry of reagents, may be necessary to achieve the desired outcome for specific applications. Careful consideration of the reactivity of the starting material and the desired product is crucial for successful derivatization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-2-methoxy-5-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective synthetic strategy involves a multi-step process beginning with 4-amino-2-methoxybenzoic acid. The amino group is first protected, typically through acetylation, to prevent unwanted side reactions during the subsequent nitration step. The protected intermediate is then nitrated to introduce the nitro group at the 5-position. Finally, the protecting group is removed to yield the desired this compound.
Q2: Why is protection of the amino group necessary before nitration?
The amino group is a strong activating group, which can lead to multiple nitration products and oxidation of the aromatic ring under harsh nitrating conditions.[1][2][3] Protecting the amino group, for instance by converting it to an acetamido group, moderates its activating effect and directs the nitration primarily to the desired position, thus improving the overall yield and purity of the target molecule.[1]
Q3: What are the critical parameters to control during the nitration step?
Temperature control is paramount during nitration to minimize the formation of undesired ortho-isomers and prevent over-nitration. The reaction should be maintained at a low temperature, typically between 0-5°C. The choice of nitrating agent and the rate of its addition are also crucial factors that influence the reaction's selectivity and yield.
Q4: How can the final product be effectively purified?
Purification of the final product can be achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture. For higher purity, column chromatography using silica gel may be employed. The choice of eluent will depend on the polarity of the impurities present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acetylation Step | Incomplete reaction due to insufficient acetylating agent or reaction time. | Increase the molar excess of acetic anhydride or acetyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Hydrolysis of the acetylating agent. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Multiple Products in Nitration Step | Inadequate protection of the amino group. | Confirm the completion of the acetylation step before proceeding to nitration. |
| Reaction temperature is too high. | Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath. | |
| Incorrect nitrating agent or concentration. | Use a well-defined nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids). The ratio and concentration should be carefully controlled. | |
| Low Yield in Deprotection Step | Incomplete hydrolysis of the amide. | Increase the reaction time or the concentration of the acid/base used for hydrolysis.[4][5] |
| Degradation of the product under harsh deprotection conditions. | Employ milder deprotection methods. For instance, if acidic hydrolysis is causing degradation, consider using basic hydrolysis followed by careful neutralization.[6][7] | |
| Product is Difficult to Purify | Presence of isomeric impurities. | Optimize the nitration conditions to improve regioselectivity. Employ fractional crystallization or column chromatography for purification. |
| Residual starting materials or intermediates. | Ensure each reaction step goes to completion by monitoring with TLC. Perform aqueous workups to remove water-soluble impurities. |
Experimental Protocols
Step 1: Acetylation of 4-Amino-2-methoxybenzoic acid
-
Dissolve 10 g of 4-amino-2-methoxybenzoic acid in 100 mL of glacial acetic acid in a round-bottom flask.
-
Slowly add 15 mL of acetic anhydride to the solution while stirring.
-
Heat the mixture at reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Stir the mixture until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-acetamido-2-methoxybenzoic acid.
Step 2: Nitration of 4-Acetamido-2-methoxybenzoic acid
-
In a flask maintained at 0°C, slowly add 8 g of 4-acetamido-2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid with constant stirring.
-
Prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound, ensuring the temperature does not exceed 5°C.
-
Continue stirring at 0-5°C for 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry to get 4-acetamido-2-methoxy-5-nitrobenzoic acid.
Step 3: Hydrolysis of 4-Acetamido-2-methoxy-5-nitrobenzoic acid
-
Suspend 5 g of 4-acetamido-2-methoxy-5-nitrobenzoic acid in 50 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours until the solid dissolves completely.[4]
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the solid, wash with a small amount of cold water, and recrystallize from an ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
Process Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
References
- 1. brainly.in [brainly.in]
- 2. In the nitration of aniline, the amino group is protected by conversion into [infinitylearn.com]
- 3. During the nitration of aniline, the amino group is protected by [allen.in]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
Technical Support Center: Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, helping to identify potential causes and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction; Suboptimal reaction temperature or time; Inefficient purification. | Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature and time based on literature for similar substrates. Re-evaluate the purification method (recrystallization solvent, column chromatography conditions). |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of isomeric side products (e.g., 4-Amino-2-methoxy-3-nitrobenzoic acid); Over-nitration to form dinitro compounds; Incomplete hydrolysis of a methyl ester precursor. | Improve the regioselectivity of the nitration by controlling the temperature and the addition rate of the nitrating agent. Use a milder nitrating agent if possible. Ensure complete hydrolysis by extending the reaction time or adjusting the base concentration. Utilize column chromatography for efficient separation of isomers. |
| Product is a Dark, Tarry Substance | Over-nitration or oxidative side reactions. | Perform the nitration at a lower temperature (e.g., 0-5 °C). Use a protecting group for the amino functionality if oxidation is suspected. Ensure the starting material is pure. |
| Unexpected Loss of Methoxy Group | Harsh acidic or basic conditions during the reaction or workup. | Use milder reaction conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Evidence of Decarboxylation (Gas Evolution, Lower MW Impurity) | High reaction temperatures. | Maintain a lower reaction temperature throughout the synthesis and purification steps. Decarboxylation is more likely to occur at elevated temperatures in acidic or basic solutions. |
| Amino Group Reactivity Issues | Unwanted side reactions of the amino group, such as acylation if acetic anhydride is used in any step. | Protect the amino group (e.g., as an acetamide) before subsequent reactions if incompatible reagents are used. The protecting group can be removed in a later step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include the formation of regioisomers (e.g., nitration at a different position on the aromatic ring), over-nitration leading to dinitro compounds, hydrolysis of the methoxy group under harsh conditions, and potential decarboxylation at high temperatures.
Q2: How can I control the regioselectivity of the nitration step?
A2: Controlling the reaction temperature is crucial; lower temperatures generally favor the desired isomer. The choice of nitrating agent and the solvent system can also influence the regioselectivity. Slow, dropwise addition of the nitrating agent to the substrate solution can also help minimize the formation of unwanted isomers.
Q3: My final product has a low melting point and broad NMR peaks. What could be the issue?
A3: This often indicates the presence of impurities. The most likely impurities are regioisomers or unreacted starting material. It is recommended to purify the product further using techniques like column chromatography or recrystallization from a suitable solvent system.
Q4: Is it necessary to protect the amino group before nitration?
A4: While direct nitration of 4-amino-2-methoxybenzoic acid is possible, protecting the amino group (for example, as an acetamide) can prevent oxidation and improve the yield and purity of the desired product by directing the nitration to the desired position and reducing side reactions.
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. If significant isomeric impurities are present, column chromatography may be necessary.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.
Step 1: Acetylation of 4-Amino-2-methoxybenzoic acid
-
In a 250 mL round-bottom flask, dissolve 10 g of 4-amino-2-methoxybenzoic acid in 50 mL of glacial acetic acid.
-
Slowly add 12 mL of acetic anhydride to the solution while stirring.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamido-2-methoxybenzoic acid.
Step 2: Nitration of 4-Acetamido-2-methoxybenzoic acid
-
In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, carefully add 12 g of the dried 4-acetamido-2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid at 0-5°C, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetylated compound over 30-45 minutes, maintaining the reaction temperature between 0°C and 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 3: Hydrolysis of 4-Acetamido-2-methoxy-5-nitrobenzoic acid
-
Suspend the dried nitro-acetylated compound in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves completely.
-
Cool the solution to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Yield (Overall) | 60-75% | Yields can vary based on reaction scale and purity of reagents. |
| Purity (after recrystallization) | >98% (by HPLC) | Purity should be confirmed by analytical methods such as HPLC, NMR, and melting point. |
| Melting Point | Approx. 230-235 °C | A sharp melting point indicates high purity. |
Reaction Pathway and Side Reactions
Technical Support Center: Purification of 4-Amino-2-methoxy-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-2-methoxy-5-nitrobenzoic acid.
Troubleshooting Guide
Purification of this compound, typically achieved through recrystallization, can present several challenges. This guide addresses common issues encountered during the process.
Issue 1: Poor or No Crystal Formation Upon Cooling
Possible Causes:
-
Insufficient concentration: The solution may be too dilute for crystals to form.
-
Supersaturation: The compound may remain dissolved even below its saturation point.
-
Inappropriate solvent: The chosen solvent may not be ideal for recrystallization.
Solutions:
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation and inclusion of impurities.
-
Induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for further crystallization.
-
-
Re-evaluate your solvent system: If crystallization fails repeatedly, the solvent system may be unsuitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Issue 2: Low Yield of Purified Product
Possible Causes:
-
Excessive solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Premature crystallization: Crystals forming in the funnel during hot filtration can lead to product loss.
-
Incomplete precipitation: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.
-
Washing with a warm or large volume of solvent: The purified crystals can be lost by redissolving during the washing step.
Solutions:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent premature crystallization:
-
Use a pre-heated funnel for hot filtration.
-
Add a small excess of hot solvent before filtration to ensure the compound remains in solution.
-
-
Optimize cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Proper washing technique: Wash the collected crystals with a small amount of ice-cold solvent.
Issue 3: Product is Still Impure After Recrystallization
Possible Causes:
-
Rapid crystallization: Fast cooling can trap impurities within the crystal lattice.
-
Insoluble impurities: The crude product may contain impurities that are insoluble in the recrystallization solvent.
-
Co-precipitation: Impurities with similar solubility profiles to the desired compound may crystallize along with it.
Solutions:
-
Slow cooling: Allow the solution to cool gradually to promote the formation of pure, well-defined crystals. Insulating the flask can help slow the cooling process.
-
Hot filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize.
-
Multiple recrystallizations: For highly impure samples, a second recrystallization may be necessary to achieve the desired purity.
-
Solvent selection: Experiment with different solvent systems to find one that effectively separates the desired compound from the specific impurities present.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure (containing polar amino, nitro, and carboxylic acid groups, as well as a less polar aromatic ring and methoxy group), suitable solvents could include:
-
Alcohols: Ethanol or methanol are often good choices for moderately polar aromatic compounds.
-
Water: Due to the presence of hydrogen-bonding groups, water could be a suitable solvent, possibly in a mixed solvent system with an alcohol.
-
Acetic Acid: Dilute acetic acid can also be an effective solvent for aminobenzoic acids.
It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample.
Q2: My purified product is colored. How can I decolorize it?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a water bath and observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish-brown powder | Pale yellow crystals |
| Melting Point | 185-195 °C (broad) | 210-212 °C (sharp) |
| Purity (by HPLC) | ~85% | >98% |
Note: The values in this table are illustrative and may vary depending on the initial purity of the crude product and the success of the purification process.
Visualizations
Caption: Experimental workflow for the purification of this compound.
optimizing reaction conditions for the amination of 2-methoxy-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the amination of 2-methoxy-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting the nitro group of 2-methoxy-5-nitrobenzoic acid to an amine?
The most common and efficient method for this transformation is the reduction of the aromatic nitro group to a primary amine.[1] Key techniques include:
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Catalytic Hydrogenation: This is a clean and highly effective method that utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][2] It is often performed in solvents such as methanol, ethanol, or tetrahydrofuran (THF).[1][2]
-
Metal/Acid Reduction: Classic methods involving metals like iron, tin, or zinc in acidic conditions can also be employed to reduce the nitro group.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have run to completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation.
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Catalyst Inefficiency: For catalytic hydrogenation, the catalyst may be poisoned or used in an insufficient amount.
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Side Reactions: The formation of byproducts can consume the starting material and lower the yield of the desired product.
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Poor Product Recovery: Issues during the workup and isolation phase can lead to loss of product.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques such as:
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Thin-Layer Chromatography (TLC): A simple and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.[3]
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Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the mass of the product being formed.[2]
Q4: What is Nucleophilic Aromatic Substitution (SNAr) and is it applicable here?
Nucleophilic Aromatic Substitution (SNAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group.[4][5][6][7] While the primary method for converting 2-methoxy-5-nitrobenzoic acid is reduction, if the starting material had a suitable leaving group (e.g., a halogen like chlorine) instead of the methoxy group, direct amination via an SNAr mechanism would be a viable pathway.[8]
Troubleshooting Guide
Problem: Incomplete Reaction or Low Conversion
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction using TLC or HPLC until the starting material is consumed. Extend the reaction time as needed. A study on a similar amination process found that an optimized time of 5 hours was best, and further extension did not significantly improve the yield.[9] |
| Suboptimal Temperature | Reaction temperature is a critical factor.[9] For catalytic hydrogenation, reactions are often run at room temperature but may require gentle heating.[2][10] For SNAr-type reactions, higher temperatures (150–190 °C) may be necessary.[8] |
| Catalyst Deactivation (Hydrogenation) | Ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent. Increase the catalyst loading if necessary (e.g., from 5% to 10% w/w). |
| Poor Hydrogen Gas Delivery (Hydrogenation) | Ensure the system is properly sealed and that hydrogen is being effectively dispersed through the reaction mixture. Use a hydrogen balloon or a Parr shaker for efficient hydrogenation.[2] |
Problem: Significant Byproduct Formation
| Potential Cause | Suggested Solution |
| Over-reduction or Side Reactions | Harsh reaction conditions can lead to unwanted side products. For metal/acid reductions, carefully control the addition of reagents. For catalytic hydrogenation, ensure the reaction is stopped once the starting material is consumed to avoid over-reduction of other functional groups. |
| Hydrolysis of Functional Groups | In reactions using strong bases or high temperatures, hydrolysis of ester or other sensitive groups can occur. A study on a related compound found that high temperatures could lead to byproducts from hydrolysis.[9] |
| Formation of Azo Compounds | In some reduction conditions, intermediates can couple to form undesired azo compounds. This can often be mitigated by ensuring a sufficient and consistent supply of the reducing agent. |
Problem: Difficulty with Product Isolation
| Potential Cause | Suggested Solution |
| Product Solubility | The product, an amino acid, can be soluble in both aqueous and organic phases, making extraction difficult. Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility and induce precipitation. |
| Catalyst Removal (Hydrogenation) | Fine catalyst particles (like Pd/C) can be difficult to filter. Filter the reaction mixture through a pad of Celite to effectively remove the catalyst.[2] |
| Emulsion Formation during Workup | Emulsions can form during aqueous extraction. Adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methoxy-5-Nitrobenzoic Acid
This protocol is adapted from a similar, well-documented procedure.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxy-5-nitrobenzoic acid (1 equivalent) in a solvent such as Tetrahydrofuran (THF) or Methanol.[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.[2]
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is no longer detectable.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methoxybenzoic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: SNAr Amination of 2-Chloro-5-Nitrobenzoic Acid (Illustrative Example)
This protocol demonstrates a direct amination on a related substrate via nucleophilic aromatic substitution.[8]
-
Reaction Setup: In a sealed reaction vessel, combine 2-chloro-5-nitrobenzoic acid (1 equivalent), the desired amine (e.g., aniline, 1.2 equivalents), and potassium carbonate (2 equivalents) as a base.
-
Solvent: Add deionized water to the mixture. The reaction is performed in superheated water.[8]
-
Reaction: Heat the sealed vessel to 150-190 °C for 2-3 hours with vigorous stirring.[8]
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Monitoring: After cooling, the reaction progress can be checked by HPLC.
-
Workup: Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.
-
Isolation: Filter the resulting solid, wash with water, and dry to obtain the N-substituted 5-nitroanthranilic acid derivative.
Data Summary
Table 1: Optimization of SNAr Amination of 2-Chloro-5-Nitrobenzoic Acid with Aniline
(Data derived from a study on metal-free amination in superheated water[8])
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 150 | 3 | 85 |
| 2 | K₂CO₃ | 170 | 3 | 92 |
| 3 | K₂CO₃ | 190 | 2 | 95 |
| 4 | NaOH | 170 | 3 | 78 |
| 5 | Et₃N | 170 | 3 | 45 |
Visualizations
Caption: Workflow for Catalytic Hydrogenation of 2-Methoxy-5-Nitrobenzoic Acid.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
- 1. 2-Methoxy-5-nitrobenzoic acid | 40751-89-1 | Benchchem [benchchem.com]
- 2. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistryguide.com [organicchemistryguide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
preventing decomposition of 4-Amino-2-methoxy-5-nitrobenzoic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Amino-2-methoxy-5-nitrobenzoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.
Q2: What are the visible signs of decomposition of this compound?
A2: Decomposition may be indicated by a change in color (e.g., darkening from its typical yellow or light orange appearance), a change in texture, or the development of an unusual odor. However, chemical degradation can occur without obvious physical changes. Therefore, analytical testing is recommended if decomposition is suspected.
Q3: What are the potential decomposition pathways for this compound?
A3: While specific studies on this compound are limited, similar aromatic nitro compounds can undergo several decomposition reactions, including:
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Reduction of the nitro group: The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.
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Oxidation of the amino group: The amino group (-NH2) is susceptible to oxidation, which can lead to the formation of colored impurities.
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Decarboxylation: At elevated temperatures, the carboxylic acid group (-COOH) may be lost as carbon dioxide.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic ring and its substituents.
Q4: How can I test for the decomposition of my stored this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and detecting degradation products.[2][3][4][5] A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is a common starting point for method development.[2][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (darkening) | 1. Exposure to light. 2. Exposure to air (oxidation). 3. Elevated storage temperature. | 1. Store the compound in an amber or opaque container. 2. Seal the container tightly, and for long-term storage, consider flushing with an inert gas. 3. Store at the recommended temperature (2-8 °C for long-term). |
| Inconsistent experimental results using the compound | 1. Decomposition of the stock solution. 2. Non-homogeneous solid material due to localized degradation. | 1. Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store at a low temperature for a limited time. 2. Before weighing, ensure the solid material is visually homogeneous. If not, consider purification or obtaining a new batch. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation of the solid compound during storage. 2. Degradation of the compound in the analytical sample solution. | 1. Review storage conditions and compare the purity of the current batch with a new or previously validated batch. 2. Analyze samples immediately after preparation. If delays are unavoidable, keep the sample vials in a cool, dark autosampler. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for assessing the purity of this compound. Method optimization may be required for specific instrumentation and applications.
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Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Formic acid or Phosphoric acid (for mobile phase acidification).[2]
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This compound standard of known purity.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need optimization.
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Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with the mobile phase) to a known concentration (e.g., 1 mg/mL).
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Sample Solution Preparation: Prepare a sample solution of the stored compound using the same procedure as the standard solution.
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HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
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Set the UV detection wavelength (a wavelength scan of the standard can determine the optimal absorbance, typically around 254 nm or 280 nm for such compounds).
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Inject equal volumes of the standard and sample solutions.
-
-
Data Analysis:
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Compare the chromatograms of the sample and the standard.
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Calculate the purity of the sample by comparing the peak area of the main peak in the sample to that of the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.
-
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting the decomposition of the compound.
References
- 1. chembk.com [chembk.com]
- 2. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-Amino-2-methoxy-5-nitrobenzoic acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-Amino-2-methoxy-5-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns revolve around the nitration step and the thermal stability of the nitro-aromatic product. Key hazards include:
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Runaway Reactions: Nitration is a highly exothermic process. Without proper temperature control, the reaction rate can increase rapidly, leading to a dangerous rise in temperature and pressure.[1][2][3]
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Thermal Instability: Aromatic nitro compounds can be thermally unstable and may decompose exothermically, sometimes violently, at elevated temperatures.[1][2] Impurities can significantly lower the decomposition temperature.[1][2]
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Toxicity: Aromatic nitro compounds and their intermediates can be toxic and are often readily absorbed through the skin.[4] The most prominent acute health hazard is cyanosis, with chronic exposure potentially leading to anemia.[4]
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Handling of Reagents: The use of strong acids like nitric and sulfuric acid requires careful handling and appropriate personal protective equipment (PPE).
Q2: What are the common impurities encountered during the synthesis and how can they be minimized?
A2: Common impurities can include regioisomers, over-nitrated products, and residual starting materials. To minimize these:
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Regioisomer Formation: The directing effects of the amino and methoxy groups can lead to the formation of undesired isomers. Precise control of reaction temperature and the rate of nitrating agent addition is crucial.
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Over-nitration: Using a stoichiometric amount of the nitrating agent and maintaining a controlled reaction temperature can prevent the introduction of additional nitro groups.
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Starting Material: Monitoring the reaction progress using techniques like HPLC or TLC can ensure complete conversion of the starting material.
Q3: What are the key challenges in the purification of this compound at a larger scale?
A3: Scaling up purification presents several challenges:
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Crystallization: Achieving a consistent crystal form and particle size can be difficult on a large scale, which can impact filtration and drying times as well as the product's bulk density and flowability.
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Solvent Selection: The choice of solvent for crystallization is critical. It must provide good solubility at higher temperatures and poor solubility at lower temperatures, while also being safe and environmentally acceptable for large-scale use.
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Filtration and Drying: Handling large volumes of wet cake and ensuring efficient and safe drying without thermal decomposition of the product are significant operational challenges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Monitor the reaction using HPLC or TLC to ensure it has gone to completion.- Ensure proper mixing to maintain a homogeneous reaction mixture. |
| Product loss during work-up. | - Optimize the pH for precipitation to maximize product recovery.- Minimize the number of transfer steps. | |
| Side reactions. | - Maintain strict temperature control during the nitration step.- Control the rate of addition of the nitrating agent. | |
| Product is off-color (darker than expected) | Presence of oxidized impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen).- Consider using an antioxidant during the reaction or work-up. |
| Thermal degradation. | - Avoid excessive temperatures during reaction, distillation, and drying. | |
| Inconsistent Crystal Form | Variations in crystallization conditions. | - Implement a controlled cooling profile during crystallization.- Ensure consistent seeding of the crystallization batch. |
| Solvent composition changes. | - Maintain a consistent solvent-to-antisolvent ratio. | |
| Runaway Reaction during Nitration | Poor temperature control. | - Ensure the cooling system of the reactor is adequately sized for the batch size.- Add the nitrating agent slowly and monitor the internal temperature closely. |
| Agitation failure. | - Install a reliable and robust agitation system.- Have a backup power supply for the agitator. |
Experimental Protocols
Hypothetical Lab-Scale Synthesis of this compound
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
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Protection of the Amino Group (Acetylation):
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Dissolve 4-Amino-2-methoxybenzoic acid in a suitable solvent (e.g., acetic acid).
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Slowly add acetic anhydride to the solution while maintaining the temperature below 30°C.
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Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC/HPLC).
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The resulting 4-acetamido-2-methoxybenzoic acid can be isolated or used directly in the next step.
-
-
Nitration:
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Cool the solution containing 4-acetamido-2-methoxybenzoic acid to 0-5°C.
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Slowly add a pre-mixed solution of nitric acid and sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10°C.
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After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours.
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Monitor the reaction progress by TLC/HPLC.
-
-
Hydrolysis (De-acetylation) and Isolation:
-
Carefully quench the reaction mixture by pouring it onto ice.
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Adjust the pH of the solution with a base (e.g., sodium hydroxide) to hydrolyze the acetyl group. The hydrolysis is typically carried out at an elevated temperature.
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After hydrolysis is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
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Filter the solid product, wash with cold water, and dry under vacuum at a controlled temperature.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Purification of 4-Amino-2-methoxy-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-2-methoxy-5-nitrobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
Problem: The crude product is highly colored (dark brown or reddish tint).
Answer:
Highly colored impurities are common in nitrated aromatic compounds. These are often polar, polymeric, or degradation byproducts. The recommended procedure to remove these impurities is a treatment with activated carbon.
-
Experimental Protocol: Activated Carbon Treatment
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Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture).
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Add a small amount of activated carbon (typically 1-5% w/w of the crude product). Caution: Adding activated carbon to a boiling solution can cause it to boil over.
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Heat the suspension at reflux for 10-15 minutes with gentle swirling.
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Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization of the product.
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Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
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Problem: The product "oils out" during recrystallization instead of forming crystals.
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be caused by a high concentration of impurities lowering the melting point of the mixture or by the choice of a solvent in which the compound is too soluble at elevated temperatures.
-
Troubleshooting Steps:
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Increase the solvent volume: Add more of the hot recrystallization solvent to ensure the compound remains in solution at a temperature below its melting point.
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Use a different solvent or solvent system: A solvent with a lower boiling point or a solvent pair might be more effective. For instance, if using a single solvent like ethanol, consider a mixture like ethanol/water.
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Perform a preliminary purification: If the crude product is very impure, consider an initial purification step like an acid-base wash to remove highly acidic or basic impurities before attempting recrystallization.
-
Problem: Poor recovery of the purified product after recrystallization.
Answer:
Low yield is a common issue in recrystallization and can be attributed to several factors.
-
Possible Causes and Solutions:
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Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.
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Product solubility in cold solvent: The chosen solvent may have a relatively high solubility for the product even at low temperatures. Refer to the solvent selection table to choose a more optimal solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related aromatic nitro compounds include:
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Starting materials: Unreacted precursors used in the synthesis.
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Isomers: Positional isomers formed during the nitration step.
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Byproducts of side reactions: These can include products from over-nitration or other unintended reactions.
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Colored impurities: Often polymeric or degradation products formed during the reaction or workup.
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound, suitable solvents include alcohols (like ethanol or isopropanol) and aqueous mixtures of these alcohols. A solvent selection study is always recommended.
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification progress. A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate). The disappearance of impurity spots and the appearance of a single, well-defined spot for the product indicate successful purification.
Data Presentation
The following table provides a hypothetical summary of purification efficiency using different recrystallization solvents for crude this compound.
| Recrystallization Solvent | Initial Purity (%) | Final Purity (%) | Recovery (%) | Notes |
| Ethanol | 85 | 97 | 80 | Good crystal formation, slight residual color. |
| Isopropanol | 85 | 98 | 75 | Well-defined crystals, minimal color. |
| Ethanol/Water (80:20) | 85 | 96 | 85 | Higher recovery, but crystals may be smaller. |
| Methanol | 85 | 95 | 70 | Higher solubility leads to lower recovery. |
Experimental Protocols
Detailed Methodology for Recrystallization:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding activated carbon. Reheat the mixture to boiling for a few minutes.
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Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for the purification of crude this compound.
catalyst selection for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
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Nitration: The starting material, 2-methoxybenzoic acid, undergoes electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the 5-position, yielding 2-methoxy-5-nitrobenzoic acid.
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Reduction: The nitro group of 2-methoxy-5-nitrobenzoic acid is then reduced to an amino group (-NH₂), affording the final product, this compound.
An alternative, though less common, route is the amination of a pre-functionalized benzene ring, such as the reaction of 2-chloro-5-nitrobenzoic acid with an ammonia source.
Q2: Which catalysts are typically recommended for the reduction of the nitro group in this synthesis?
A2: Several catalysts are effective for the reduction of aromatic nitro compounds. The choice of catalyst often depends on factors such as cost, selectivity, and tolerance to other functional groups. Commonly used catalysts include:
-
Palladium on carbon (Pd/C): A highly effective and widely used catalyst for hydrogenation reactions.
-
Raney Nickel: Another active catalyst for hydrogenation, often used when specific selectivity is required.
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Iron (Fe) in acidic media (e.g., with HCl or acetic acid): A classical and cost-effective method for nitro group reduction.
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Tin(II) chloride (SnCl₂): A mild reducing agent suitable for substrates with sensitive functional groups.[1]
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Zinc (Zn) in acidic media: Similar to iron, this is a well-established method for this transformation.[1]
Q3: What are the expected yields for the synthesis of this compound derivatives?
A3: Yields can vary significantly based on the chosen catalyst, reaction conditions, and the specific derivative being synthesized. For a similar compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, a yield of 66.6% has been reported.[2] For other aromatic amine syntheses, yields can range from good to excellent (75-98.7%), depending on the catalyst and process optimization.[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| TLC or HPLC analysis shows the presence of starting material (2-methoxy-5-nitrobenzoic acid) and/or intermediates like the corresponding nitroso or hydroxylamine species. | Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity due to improper storage or handling. | * Use fresh catalyst for the reaction.* Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., dry Pd/C). |
| Insufficient Catalyst Loading: The amount of catalyst used is not enough to drive the reaction to completion. | * Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). | |
| Poor Hydrogen Gas Dispersion (for catalytic hydrogenation): Inefficient stirring or low hydrogen pressure can lead to poor contact between the catalyst, substrate, and hydrogen. | * Increase the stirring speed to ensure the catalyst is well suspended.* Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas. | |
| Insufficient Reducing Agent (for metal/acid reductions): The stoichiometric amount of the metal (e.g., Fe, Zn) or acid is too low. | * Increase the molar equivalents of the metal and acid. |
Problem 2: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| The final product is contaminated with impurities, which may include azo compounds or polymerized materials. | Over-reduction or Side Reactions: Certain reducing agents, like Lithium aluminum hydride (LiAlH₄), can lead to the formation of azo products from aromatic nitro compounds.[1] Self-polymerization of the resulting aniline can also occur.[5] | * Avoid harsh reducing agents like LiAlH₄ for this transformation.* Work up the reaction mixture promptly after completion to minimize side reactions.* Consider isolating the product as a hydrochloride salt to improve stability and prevent polymerization.[5] |
| Reaction with Other Functional Groups: If the substrate has other reducible functional groups, the chosen catalyst may not be selective. | * For substrates with other sensitive groups, consider milder reducing agents like iron in acetic acid or tin(II) chloride.[1] |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| The isolated product is a dark, tar-like substance instead of a crystalline solid. | Product Degradation or Polymerization: The amine product can be sensitive to air and may oxidize or polymerize upon exposure.[5] | * Minimize the product's exposure to air and light during workup and purification.* Purify the product quickly after the reaction is complete.* Consider converting the amine to its more stable hydrochloride salt by treating it with HCl. |
| The product is difficult to separate from the catalyst or inorganic salts. | Inadequate Workup Procedure: The filtration or extraction steps are not effectively removing all byproducts. | * For catalytic hydrogenation, ensure complete removal of the solid catalyst by filtering through a pad of Celite.* For metal/acid reductions, adjust the pH of the aqueous solution to precipitate the product while keeping inorganic salts dissolved. |
Catalyst Performance Comparison
The following table summarizes the general characteristics of common catalysts used for the reduction of aromatic nitro compounds. Please note that optimal conditions and performance may vary for the specific synthesis of this compound.
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| H₂/Pd-C | Hydrogen gas (balloon or pressurized), room temperature to mild heating, various solvents (e.g., methanol, ethanol, ethyl acetate). | High efficiency and clean reaction profile.[1] | Catalyst can be pyrophoric and may not be suitable for substrates with other reducible groups.[1] |
| H₂/Raney Ni | Hydrogen gas, often requires elevated temperature and pressure compared to Pd/C. | Effective for nitro group reduction and can be more selective than Pd/C in some cases.[1] | Can be pyrophoric and may require careful handling. |
| Fe/HCl or Fe/AcOH | Refluxing in acidic solution. | Cost-effective and suitable for large-scale synthesis.[1][6] | Requires stoichiometric amounts of metal and acid, leading to more waste. Workup can be more complex. |
| SnCl₂ | Typically in an alcohol solvent, often at elevated temperatures. | Mild reducing agent, good for substrates with other reducible functional groups.[1] | Generates tin-based waste products. |
| Zn/AcOH | Acetic acid as the solvent and proton source. | A mild method for reducing nitro groups in the presence of other reducible functionalities.[1] | Similar to Fe, it is a stoichiometric reaction with associated waste. |
Experimental Protocols
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline for the reduction of 2-methoxy-5-nitrobenzoic acid to this compound using Pd/C.
Materials:
-
2-methoxy-5-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve 2-methoxy-5-nitrobenzoic acid in a suitable solvent like methanol or ethanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the flask with hydrogen (a balloon of H₂ is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Visualized Workflows
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Catalyst Selection Decision Tree
Caption: Decision tree for selecting a catalyst for nitro group reduction.
References
dealing with poor solubility of 4-Amino-2-methoxy-5-nitrobenzoic acid in reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-Amino-2-methoxy-5-nitrobenzoic acid in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a yellow crystalline solid. It is generally soluble in polar organic solvents such as methanol and ethanol and slightly soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in nonpolar solvents is limited. As a carboxylic acid and an amine, its solubility is highly dependent on the pH of the solution.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
Poor solubility is a common issue with this compound. Here are several strategies you can employ:
-
Solvent Selection: Choose a polar aprotic solvent like DMF or DMSO, or polar protic solvents like methanol or ethanol. For reactions requiring non-polar solvents, a co-solvent system may be necessary.
-
Heating: Gently warming the mixture can significantly increase the solubility of this compound. For its methyl ester, heating to 37°C has been suggested to improve solubility.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
pH Adjustment: If the reaction conditions permit, adjusting the pH can drastically improve solubility. As a carboxylic acid, it will be more soluble in basic conditions due to the formation of the carboxylate salt. Conversely, as an amine, it will be more soluble in acidic conditions due to the formation of the ammonium salt.
-
Co-solvent Systems: Employing a mixture of solvents can be effective. For example, a small amount of DMSO or DMF can be added to a less polar solvent to aid in dissolution.
Q3: Can I use a base to dissolve this compound before starting my reaction?
Yes, if your reaction is compatible with basic conditions. Adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid, forming a more soluble salt. Inorganic bases like sodium carbonate or potassium carbonate can also be used if they do not interfere with your reaction.
Q4: How does temperature affect the solubility of this compound?
Generally, the solubility of solid organic compounds, including this compound, increases with temperature. However, it is crucial to consider the thermal stability of the compound and other reactants in your mixture. Avoid excessively high temperatures that could lead to degradation.
Troubleshooting Guides
Issue 1: The compound precipitates out of the reaction mixture upon addition of another reagent.
-
Possible Cause: The addition of the new reagent changes the polarity of the solvent system, reducing the solubility of your compound.
-
Solution:
-
Add the reagent slowly: This allows the mixture to remain homogeneous.
-
Use a co-solvent: Add a small amount of a solvent in which your compound is highly soluble (e.g., DMSO, DMF) to the reaction mixture before adding the precipitating reagent.
-
Increase the temperature: Gently warm the reaction mixture while adding the reagent.
-
Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Possible Cause: A significant portion of the this compound is not in solution and therefore not available to react.
-
Solution:
-
Confirm dissolution: Before proceeding with the reaction, ensure that the compound is fully dissolved. You may need to adjust the solvent system, temperature, or use sonication.
-
Use a phase-transfer catalyst: If you have a biphasic system, a phase-transfer catalyst can help bring the reactant into the phase where the reaction occurs.
-
Consider a different synthetic route: It may be more efficient to use a more soluble derivative, such as the methyl ester, and hydrolyze it in a later step.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Methanol | Ethanol | DMSO |
| This compound | Soluble | Soluble | Slightly Soluble |
| Methyl 4-amino-2-methoxy-5-nitrobenzoate | Soluble | Soluble | - |
| 4-Amino-2-ethoxy-5-nitrobenzoic acid | Slightly Soluble | - | Slightly Soluble |
Data compiled from publicly available sources.[1][2]
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the amide coupling of this compound with an amine.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a general guideline and may require optimization for specific substrates.
Protocol 2: Reduction of the Nitro Group using SnCl₂
This protocol outlines a general method for the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the suspension.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of celite.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the desired diamine product by a suitable method, such as crystallization or column chromatography.
Caution: The neutralization step is exothermic and will release CO₂ gas. Perform this step slowly and with adequate ventilation.
Visualizations
Caption: A generalized workflow for reactions involving poorly soluble starting materials.
Caption: A decision-making diagram for troubleshooting solubility issues.
References
analytical techniques to identify impurities in 4-Amino-2-methoxy-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 4-Amino-2-methoxy-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
General Impurity Profiling
Q1: Why is impurity profiling of this compound critical in drug development?
Impurity profiling is a crucial aspect of pharmaceutical development to ensure the safety, efficacy, and quality of the final drug product.[1][2][3] Unidentified or poorly controlled impurities can be toxic, reduce the stability of the active pharmaceutical ingredient (API), or have unintended pharmacological effects.[1][4] Regulatory bodies like the ICH and FDA require thorough impurity characterization for new drug substances.[2][4][5] For this compound, potential impurities can arise from the synthesis process, degradation, or storage.[6]
Q2: What are the common types of impurities found in pharmaceutical substances?
Impurities are generally classified into three main categories by the International Conference on Harmonisation (ICH)[3][7]:
-
Organic Impurities : These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and ligands.[3]
-
Inorganic Impurities : These include reagents, catalysts, heavy metals, or other materials like filter aids.[3][8]
-
Residual Solvents : These are organic or inorganic liquids used during the manufacturing process.[3]
Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
According to ICH Q3A/B guidelines, specific thresholds are set based on the maximum daily dose of the drug. For a drug substance, impurities present at a level above 0.10% should generally be identified.[][10] Qualification, which involves assessing the biological safety of an impurity, is required if the level exceeds a certain threshold.[5]
Analytical Techniques & Methodologies
Q4: Which analytical techniques are most effective for identifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed.[10][11]
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for separation and quantification due to its high selectivity and sensitivity.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities and providing fragmentation data for structural elucidation.[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural confirmation of isolated impurities.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present in an impurity.[14]
Q5: What is a good starting point for developing an HPLC method for this compound?
A reverse-phase HPLC (RP-HPLC) method is a common and effective starting point for analyzing polar aromatic compounds like this compound.[15] A C18 column is often a good first choice. The mobile phase typically consists of an aqueous buffer (like phosphate or formate) and an organic modifier (like acetonitrile or methanol).[15][16]
Q6: How can I isolate impurities for structural characterization?
Preparative HPLC is the most common technique for isolating sufficient quantities of an impurity for structural analysis by techniques like NMR.[6][13] The analytical HPLC method is scaled up to a larger column to separate and collect the fraction containing the impurity of interest.
Experimental Workflow for Impurity Identification
Caption: A typical workflow for detecting, identifying, and characterizing impurities in a drug substance.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the separation of impurities. Optimization will be required.
-
Chromatographic System : A standard HPLC system with a UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution :
Time (min) % Solvent A % Solvent B 0 95 5 25 40 60 30 40 60 35 95 5 | 40 | 95 | 5 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS for Molecular Weight Determination
-
LC System : Use the HPLC conditions described in Protocol 1. Ensure the mobile phase is compatible with MS (formic acid is suitable for ESI).[15]
-
Mass Spectrometer : A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode : ESI in both positive and negative modes to ensure detection of all possible ions. Given the acidic nature of the carboxyl group and the basicity of the amino group, both modes should be screened.
-
Mass Range : Scan from m/z 100 to 1000.
-
Data Analysis : Extract the mass spectra for each impurity peak observed in the chromatogram. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity.
Potential Impurities
The following table lists potential process-related and degradation impurities for this compound (MW: 212.16 g/mol ).
| Potential Impurity | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 4-Amino-2-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | Incomplete nitration of starting material |
| 2-Methoxy-4,5-dinitrobenzoic acid | C₈H₆N₂O₇ | 242.14 | Over-nitration side product |
| Methyl 4-amino-2-methoxy-5-nitrobenzoate | C₉H₁₀N₂O₅ | 226.19 | Unhydrolyzed ester intermediate[17] |
| 4-Amino-5-nitro-o-anisic acid | C₈H₈N₂O₅ | 212.16 | Isomeric impurity from synthesis |
| Decarboxylation Product | C₇H₈N₂O₃ | 168.15 | Degradation (loss of CO₂) |
Troubleshooting Guide
HPLC Troubleshooting
Q7: My chromatographic peaks are tailing. What could be the cause?
Peak tailing is a common issue and can be caused by several factors[18]:
-
Secondary Silanol Interactions : Free silanol groups on the silica packing can interact with basic functional groups (like the amino group on your molecule). Solution : Use a lower pH mobile phase (e.g., pH 2.5-3) to protonate the silanols, or add a competing base like triethylamine (0.1%) to the mobile phase.[18]
-
Column Overload : Injecting too much sample can lead to peak distortion. Solution : Reduce the sample concentration or injection volume.[18]
-
Column Contamination/Void : The column frit may be plugged, or a void may have formed at the column inlet. Solution : Reverse flush the column. If the problem persists, replace the guard column or the analytical column.[18]
Q8: I am seeing a noisy or drifting baseline. How can I fix this?
Baseline issues can compromise the detection of low-level impurities.[19]
-
Mobile Phase Contamination : Impurities in the solvents or buffer can cause noise, especially during gradient elution.[19] Solution : Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter and degas the mobile phase before use.[19]
-
Detector Issues : Fluctuations in the detector lamp or a contaminated flow cell can cause drift. Solution : Purge the reference flow cell and allow the lamp to warm up sufficiently. Check the lamp energy.
-
Pump/Mixing Problems : Inconsistent solvent mixing or pump leaks can lead to baseline fluctuations. Solution : Prime the pump to remove air bubbles and check for leaks in the system.[19]
Q9: I am observing "ghost peaks" in my chromatogram. Where are they coming from?
Ghost peaks are spurious peaks that do not originate from the injected sample.
-
Carryover : Residue from a previous injection may be eluting. Solution : Clean the injector and autosampler needle. Run a blank gradient after a high-concentration sample.[20]
-
Mobile Phase Impurities : Contaminants can accumulate on the column from the mobile phase and elute during the gradient.[18] Solution : Use fresh, high-purity solvents.
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion or ghost peaks can occur. Solution : Dissolve the sample in the initial mobile phase whenever possible.
HPLC Troubleshooting Logic
Caption: A decision tree to systematically diagnose and resolve common HPLC issues.
References
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. Impurities in Drug Substances and Products [usp.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
- 6. selvita.com [selvita.com]
- 7. biomedres.us [biomedres.us]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. rroij.com [rroij.com]
- 12. oaji.net [oaji.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. cmro.in [cmro.in]
- 15. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. hplc.eu [hplc.eu]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. ijnrd.org [ijnrd.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating these structures. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 4-Amino-2-methoxy-5-nitrobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimentally verified public data for this specific molecule, this guide presents a predicted NMR analysis and compares it with the experimental data of structurally related benzoic acid derivatives.
Predicted NMR Spectral Data for this compound
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, dictates the spectral appearance.
Based on established substituent effects, a predicted NMR spectrum for this compound in DMSO-d₆ is presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~8.2 | H-6 | ~167 | C=O (Carboxylic Acid) |
| ~6.5 | H-3 | ~155 | C-2 |
| ~7.5 (broad) | -NH₂ | ~148 | C-4 |
| ~3.9 | -OCH₃ | ~135 | C-5 |
| ~13.0 (broad) | -COOH | ~115 | C-1 |
| ~110 | C-6 | ||
| ~105 | C-3 | ||
| ~56 | -OCH₃ |
Comparative NMR Analysis with Structurally Related Compounds
To contextualize the predicted data, a comparison with the experimental NMR data of other substituted nitrobenzoic acids is essential. The following tables summarize the reported ¹H and ¹³C NMR data for selected analogs.
Table 2: Experimental ¹H NMR Data for Comparator Benzoic Acid Derivatives
| Compound | H-3 (ppm) | H-6 (ppm) | Other Aromatic Protons (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~6.5 | ~8.2 | - | ~3.9 |
| 3-Nitrobenzoic Acid | - | 8.51 (d) | 9.08-8.88 (m), 8.50-8.45 (m), 7.75 (dd) | - |
| 4-Nitrobenzoic Acid | 8.33-8.30 (m) | 8.33-8.30 (m) | 8.20-8.13 (m) | - |
| 5-Amino-2-nitrobenzoic acid | 6.62 (d) | 7.91 (d) | 6.85 (dd) | - |
Table 3: Experimental ¹³C NMR Data for Comparator Benzoic Acid Derivatives
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C=O (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | ~115 | ~155 | ~105 | ~148 | ~135 | ~110 | ~167 | ~56 |
| 3-Nitrobenzoic Acid | 130.96 | 125.25 | 148.39 | 128.37 | 135.79 | 129.92 | 170.06 | - |
| 4-Nitrobenzoic Acid | 136.89 | 131.15 | 124.16 | 150.47 | 124.16 | 131.15 | 166.27 | - |
Note: Peak assignments for comparator compounds are based on literature data and may vary depending on the solvent and experimental conditions.
The comparison highlights the expected upfield shift of the proton at the C-3 position in the target molecule due to the strong electron-donating effect of the adjacent methoxy group. Conversely, the proton at C-6 is expected to be shifted downfield due to the deshielding effect of the neighboring nitro group.
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.
-
Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C) to maximize signal-to-noise.
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.
Visualizing NMR Structural Relationships
The following diagram illustrates the structure of this compound and the key proton and carbon atoms relevant to the NMR analysis.
Caption: Molecular structure of this compound with key NMR-active nuclei labeled.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. By comparing predicted data with that of known analogs, researchers can better interpret their experimental findings and confirm the structure of this and similar substituted benzoic acid derivatives. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data.
Comparative Guide to the Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential methods for the synthesis of 4-Amino-2-methoxy-5-nitrobenzoic acid, a valuable building block in medicinal chemistry. The comparison is based on established synthetic transformations, drawing parallels from closely related structures to provide a comprehensive overview of potential yields, reaction conditions, and procedural details.
Method 1: Nitration of 4-Amino-2-methoxybenzoic Acid
This direct approach involves the nitration of the commercially available 4-Amino-2-methoxybenzoic acid. The presence of the activating amino and methoxy groups directs the electrophilic nitration to the 5-position.
Method 2: Nitration of an N-Protected Precursor and Subsequent Deprotection
To potentially improve yield and reduce side products, this method involves the protection of the amino group as an acetamide before nitration, followed by hydrolysis to reveal the desired product. This multi-step approach aims for a cleaner reaction profile.
Quantitative Data Comparison
| Parameter | Method 1: Direct Nitration | Method 2: N-Acetylation, Nitration, and Hydrolysis |
| Starting Material | 4-Amino-2-methoxybenzoic acid | 4-Acetamido-2-methoxybenzoic acid |
| Key Reagents | Nitric Acid, Sulfuric Acid | Acetic Anhydride, Nitric Acid, Sulfuric Acid, HCl |
| Reaction Steps | 1 | 3 |
| Reported Yield | Data not available | Estimated ~60-70% (based on analogous reactions) |
| Purity | Potentially lower due to side reactions | Generally higher due to controlled reaction |
| Reaction Time | Shorter (single step) | Longer (multiple steps) |
| Temperature Control | Crucial, typically low temperatures (0-10 °C) | Required for nitration and hydrolysis steps |
Experimental Protocols
Method 1: Direct Nitration of 4-Amino-2-methoxybenzoic Acid (Proposed)
-
Step 1: Nitration. 4-Amino-2-methoxybenzoic acid is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time until completion. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed with cold water, and dried.
Method 2: N-Acetylation, Nitration, and Hydrolysis
This method is based on a well-documented procedure for the nitration of acetanilides.
-
Step 1: N-Acetylation. 4-Amino-2-methoxybenzoic acid is treated with acetic anhydride in the presence of a suitable solvent to form 4-acetamido-2-methoxybenzoic acid.
-
Step 2: Nitration. The resulting 4-acetamido-2-methoxybenzoic acid is dissolved in concentrated sulfuric acid at 0-10 °C. A mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature. The reaction mixture is stirred until the reaction is complete.
-
Step 3: Hydrolysis. The reaction mixture containing the nitrated intermediate is carefully added to water and heated to hydrolyze the acetamido group. The resulting this compound precipitates upon cooling and is collected by filtration, washed, and dried. A reported synthesis of the analogous 4-amino-2-ethoxy-5-nitrobenzoic acid via hydrolysis of its methyl ester precursor yielded 66.6% of the final product.[1]
Synthesis Pathway Diagrams
Caption: Direct nitration of 4-Amino-2-methoxybenzoic acid.
References
A Comparative Analysis of 4-Amino-2-methoxy-5-nitrobenzoic Acid and Other Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and biological activities of 4-Amino-2-methoxy-5-nitrobenzoic acid in comparison with other relevant nitrobenzoic acid isomers.
This guide provides a comprehensive comparison of this compound with a range of other nitrobenzoic acid isomers. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical, physical, and biological characteristics of these compounds. The information presented is supported by experimental data and detailed methodologies to assist in laboratory and research applications.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzoic acid ring significantly influences the physicochemical properties of nitrobenzoic acid isomers. Properties such as melting point, solubility, and acidity (pKa) are critical parameters that affect the reactivity, bioavailability, and formulation of these compounds. A summary of these properties for this compound and other selected isomers is presented in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 59338-90-8[1] | C₈H₈N₂O₅ | 212.16[1] | Not available |
| 2-Nitrobenzoic acid | 552-16-9 | C₇H₅NO₄ | 167.12 | 146-148 |
| 3-Nitrobenzoic acid | 121-92-6 | C₇H₅NO₄ | 167.12 | 139-141[2] |
| 4-Nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ | 167.12 | 242 |
| 2-Amino-5-nitrobenzoic acid | 616-79-5 | C₇H₆N₂O₄ | 182.13 | ~270 (decomposes) |
| 4-Amino-3-nitrobenzoic acid | 1588-83-6 | C₇H₆N₂O₄ | 182.13 | ~290 |
| 3-Amino-4-nitrobenzoic acid | 6968-22-5 | C₇H₆N₂O₄ | 182.13 | Not available |
Acidity and Solubility
The acidity of nitrobenzoic acid isomers is significantly influenced by the position of the electron-withdrawing nitro group. In general, nitrobenzoic acids are more acidic than benzoic acid. The presence of an amino group, an electron-donating group, can modulate this acidity.
| Compound | pKa | Water Solubility |
| This compound | Not available | Not available |
| 2-Nitrobenzoic acid | 2.17 | 0.75 g/100 mL (25 °C) |
| 3-Nitrobenzoic acid | 3.47[2] | 0.24 g/100 mL (15 °C)[2] |
| 4-Nitrobenzoic acid | 3.42 | 0.042 g/100 mL (25 °C) |
| 2-Amino-5-nitrobenzoic acid | Not available | Limited |
| 4-Amino-3-nitrobenzoic acid | Not available | >27.3 µg/mL (pH 7.4) |
| 3-Amino-4-nitrobenzoic acid | Not available | Not available |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for key experiments cited in this guide.
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from 4-amino-2-methoxybenzoic acid. This involves the protection of the amino group, followed by nitration, and subsequent deprotection. A more direct approach, if the starting material is appropriately activated, is direct nitration followed by hydrolysis of an ester intermediate. A representative procedure based on the hydrolysis of a methyl ester precursor is described below.
Protocol for the Hydrolysis of Methyl 4-Amino-2-methoxy-5-nitrobenzoate:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 4-amino-2-methoxy-5-nitrobenzoate in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Acidification: Carefully acidify the solution with a suitable acid, such as glacial acetic acid or dilute hydrochloric acid, until a precipitate is formed.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with cold water and then recrystallize from an appropriate solvent, such as ethanol or isopropanol, to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Caption: Synthesis workflow for this compound.
Determination of Melting Point
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed at the bottom to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the substance.
Determination of pKa by Potentiometric Titration
Protocol:
-
Solution Preparation: Prepare a standard solution of the nitrobenzoic acid isomer in a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Calibration: Calibrate a pH meter using standard buffer solutions.
-
Titration Setup: Place a known volume of the acidic solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add the standardized base solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection on the curve.
Biological Activities and Applications
Nitrobenzoic acid derivatives are important intermediates in the synthesis of pharmaceuticals and dyes. The presence of both a nitro and an amino group on the aromatic ring provides versatile handles for further chemical modifications, making them valuable building blocks in medicinal chemistry.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of nitrobenzoic acid derivatives. The nitro group is a known pharmacophore in various antimicrobial agents. The activity of these compounds is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.
| Compound | Organism | MIC (µg/mL) |
| 4-fluoro-3-nitrobenzoic acid derivatives | Klebsiella pneumoniae | 20 |
| Isatin-aminobenzoic acid hybrids | Staphylococcus aureus | 0.09 mmol/L |
| Isatin-aminobenzoic acid hybrids | Bacillus subtilis | 0.09 mmol/L[3] |
Enzyme Inhibition
Nitrobenzoic acid derivatives have been explored as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against tyrosine kinases, which are crucial targets in cancer therapy. The specific interactions of these compounds with the enzyme's active site are dependent on their substitution patterns.
| Compound Class | Target Enzyme | Activity (IC₅₀/Kᵢ) |
| 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids | Epidermal Growth Factor Receptor Tyrosine Kinase | Varies with side chain length |
| Benzoic acid derivatives | α-Amylase | IC₅₀ values vary with substitution |
Role in Signaling Pathways
Recent research suggests that certain nitro-substituted compounds can modulate key cellular signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation and cancer. Fatty acid nitroalkenes, for example, have been shown to inhibit NF-κB signaling by alkylating key cysteine residues in the p65 and p50 subunits.[4] A nitroalkene benzoic acid derivative has also been shown to inhibit NF-κB activation in microglia, suggesting potential therapeutic applications in neuroinflammatory diseases.
Caption: Potential mechanism of NF-κB signaling inhibition.
Structure-Property Relationships
The relative positions of the amino, methoxy, and nitro groups in this compound, and the substituents in other isomers, create distinct electronic and steric environments that govern their chemical reactivity and biological interactions.
Caption: Interplay of structure, properties, and biological activity.
References
- 1. This compound | C8H8N2O5 | CID 101016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the production of 4-Amino-2-methoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. We will explore an established, conventional pathway and a novel, alternative approach, presenting a detailed comparison of their performance based on key metrics. All experimental data is summarized for clarity, and detailed protocols are provided for reproducibility.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: Nitration of Methyl 4-amino-2-methoxybenzoate | New Synthetic Route: From 4-Aminosalicylic Acid |
| Starting Material | Methyl 4-amino-2-methoxybenzoate | 4-Aminosalicylic acid |
| Key Steps | 1. Nitration2. Hydrolysis | 1. Esterification & Methylation2. Nitration3. Hydrolysis |
| Overall Yield | Moderate | Potentially Higher |
| Reagents | Nitric acid, Sulfuric acid, Sodium hydroxide | Dimethyl sulfate, Nitric acid, Sulfuric acid, Sodium hydroxide |
| Safety Considerations | Use of strong acids | Use of toxic dimethyl sulfate and strong acids |
| Scalability | Feasible | Potentially more cost-effective for large scale |
Established Synthetic Route: Nitration and Hydrolysis
This widely recognized route commences with the nitration of commercially available methyl 4-amino-2-methoxybenzoate, followed by the hydrolysis of the resulting ester to yield the final product.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
A solution of methyl 4-amino-2-methoxybenzoate (10.0 g, 55.2 mmol) is dissolved in concentrated sulfuric acid (50 mL) at 0°C. A pre-cooled mixture of concentrated nitric acid (4.2 mL, 60.7 mmol) and concentrated sulfuric acid (10 mL) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 2 hours at 0-5°C. The mixture is then poured onto crushed ice (200 g), and the resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford methyl 4-amino-2-methoxy-5-nitrobenzoate.
Step 2: Synthesis of this compound
A mixture of methyl 4-amino-2-methoxy-5-nitrobenzoate (10.0 g, 44.2 mmol), sodium hydroxide (2.65 g, 66.3 mmol), and water (100 mL) is heated to reflux for 1 hour.[1] After cooling to room temperature, the solution is acidified to pH 3-4 with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.
Established synthetic pathway for this compound.
New Synthetic Route: A Novel Approach from 4-Aminosalicylic Acid
This alternative route offers a potentially more efficient and cost-effective synthesis, starting from the readily available 4-aminosalicylic acid. This pathway involves a one-pot esterification and methylation, followed by nitration and hydrolysis.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
To a suspension of 4-aminosalicylic acid (10.0 g, 65.3 mmol) in methanol (100 mL), concentrated sulfuric acid (5 mL) is added dropwise at 0°C. The mixture is heated to reflux for 4 hours. After cooling, dimethyl sulfate (8.2 g, 65.3 mmol) is added, and the mixture is refluxed for another 16 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 4-amino-2-methoxybenzoate.
Step 2: Synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate
The crude methyl 4-amino-2-methoxybenzoate is subjected to nitration as described in Step 1 of the Established Synthetic Route.
Step 3: Synthesis of this compound
The resulting methyl 4-amino-2-methoxy-5-nitrobenzoate is hydrolyzed to the final product as described in Step 2 of the Established Synthetic Route.[1]
New synthetic pathway for this compound.
Performance and Feasibility Analysis
The Established Route is straightforward and utilizes a commercially available starting material. The nitration of the aromatic ring is a well-understood and scalable reaction. However, the overall yield can be moderate, and the use of large quantities of strong acids presents handling and disposal challenges.
The New Synthetic Route presents a compelling alternative by starting from the inexpensive 4-aminosalicylic acid. The one-pot esterification and methylation step could potentially improve the overall efficiency and reduce the number of unit operations. This route may offer a higher overall yield and better atom economy, making it an attractive option for large-scale production. However, the use of dimethyl sulfate, a toxic and carcinogenic reagent, requires stringent safety precautions.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will depend on factors such as the scale of production, cost of starting materials, and the safety infrastructure available. The new synthetic route, while requiring careful handling of dimethyl sulfate, shows promise for a more economical and efficient process, warranting further investigation and optimization for industrial applications. Researchers and drug development professionals are encouraged to evaluate both methods in the context of their specific needs and resources.
References
Characterization of 4-Amino-2-methoxy-5-nitrobenzoic Acid by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric characterization of 4-Amino-2-methoxy-5-nitrobenzoic acid. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for nitroaromatic compounds. This is compared with experimental data for structurally related molecules to provide a robust framework for its identification and analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₅ | PubChem[1] |
| Molecular Weight | 212.16 g/mol | PubChem[1] |
| Exact Mass | 212.0433 Da | PubChem[1] |
Predicted Mass Spectrometry Data
The following table outlines the predicted major ions for this compound under electron ionization (EI) mass spectrometry. The fragmentation pattern is inferred from the known behavior of aromatic carboxylic acids, amines, methoxy groups, and nitro groups.
| Predicted m/z | Predicted Ion | Fragmentation Pathway |
| 212 | [M]⁺ | Molecular Ion |
| 195 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group |
| 182 | [M - NO]⁺ | Loss of nitric oxide radical |
| 167 | [M - NO₂]⁺ | Loss of nitro radical |
| 166 | [M - H₂O - CO]⁺ | Loss of water and carbon monoxide |
| 151 | [M - COOH - H]⁺ | Loss of the carboxyl group and a hydrogen atom |
| 136 | [M - NO₂ - OCH₃]⁺ | Loss of the nitro and methoxy groups |
| 121 | [M - COOH - NO]⁺ | Loss of the carboxyl and nitric oxide groups |
Comparative Mass Spectrometry Data of Structurally Similar Compounds
To provide context for the predicted data, the following table summarizes experimental mass spectrometry data for related nitroaromatic and aminobenzoic acid derivatives.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| 4-Nitrobenzoic acid | 167 | 150, 121, 105, 93, 77 | LC-ESI-QFT[2] |
| 2-Aminobenzoic acid | 137 | 119, 92, 65 | Electron Ionization |
| 4-Methoxybenzoic acid | 152 | 137, 109, 94, 77, 65 | Not Specified |
Experimental Protocol: GC-MS Analysis of Nitroaromatic Compounds
For the analysis of this compound, a common approach involves derivatization to increase volatility, followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
1. Derivatization (Silylation):
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Procedure:
-
Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., acetonitrile, pyridine).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Amino-2-methoxy-5-nitrobenzoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 4-Amino-2-methoxy-5-nitrobenzoic acid. It includes detailed experimental protocols, data presentation tables, and visualizations to aid in the selection and implementation of an appropriate analytical strategy. The primary focus is on separating the target compound from its key potential impurity, the unreacted starting material, methyl 4-amino-2-methoxy-5-nitrobenzoate.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. A common synthetic route to this compound involves the hydrolysis of its methyl ester precursor. Therefore, a robust analytical method is required to quantify the purity of the final product and to detect and quantify any residual starting material. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of aromatic nitro compounds due to its specificity, sensitivity, and accuracy.
Factors Affecting Purity Assessment by HPLC
The successful separation and quantification of this compound and its impurities by HPLC are dependent on several key factors. The interplay of these factors determines the resolution, sensitivity, and overall reliability of the purity assessment.
Caption: Key factors influencing the HPLC analysis of this compound.
Comparative HPLC Methods
This section compares two common reversed-phase HPLC methods suitable for the analysis of this compound. Method A utilizes a standard C18 column with a simple isocratic mobile phase, while Method B employs a Phenyl column with a gradient elution for potentially enhanced resolution.
Table 1: HPLC Method Comparison
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl Gradient) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (70:30 A:B) | Gradient (See Table 2) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 5 µL |
Table 2: Gradient Elution Program for Method B
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 50 | 50 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Experimental Protocols
Below are the detailed experimental protocols for sample preparation and the execution of the comparative HPLC methods.
Synthesis of this compound (for context)
A typical laboratory-scale synthesis involves the hydrolysis of methyl 4-amino-2-methoxy-5-nitrobenzoate. The ester is heated with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid. Incomplete hydrolysis is the primary source of the methyl ester impurity in the final product.
Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard and transfer to a 10 mL volumetric flask.
-
Accurately weigh approximately 10 mg of methyl 4-amino-2-methoxy-5-nitrobenzoate analytical standard and transfer to a separate 10 mL volumetric flask.
-
Dissolve the contents of each flask in a 50:50 mixture of acetonitrile and water (diluent) and make up to volume. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. To prepare a 100 µg/mL solution, further dilute 1 mL of this solution to 10 mL with the diluent.
-
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for the HPLC purity assessment of the synthesized product.
Expected Results and Data Presentation
The primary objective of the HPLC analysis is to achieve baseline separation between the main peak of this compound and the peak corresponding to the methyl 4-amino-2-methoxy-5-nitrobenzoate impurity. The retention times will differ between the two methods, with the more polar carboxylic acid expected to elute earlier than its less polar methyl ester in reversed-phase chromatography.
Table 3: Hypothetical Performance Data
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl Gradient) |
| Retention Time (Acid) | ~ 4.5 min | ~ 8.2 min |
| Retention Time (Ester) | ~ 6.8 min | ~ 11.5 min |
| Resolution (Acid/Ester) | > 2.0 | > 3.0 |
| Tailing Factor (Acid) | < 1.5 | < 1.2 |
| Theoretical Plates (Acid) | > 2000 | > 5000 |
Conclusion
Both Method A and Method B are suitable for the purity assessment of this compound. Method A offers simplicity and shorter analysis times, making it ideal for routine quality control. Method B, with its gradient elution and phenyl stationary phase, provides higher resolution and peak efficiency, which may be advantageous for detecting and quantifying trace impurities in addition to the primary methyl ester. The choice between the methods will depend on the specific requirements of the analysis, such as the need for high throughput versus the demand for maximum separation power. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
The Synthetic Utility of 4-Amino-2-methoxy-5-nitrobenzoic Acid in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. 4-Amino-2-methoxy-5-nitrobenzoic acid is a versatile building block with significant potential in the synthesis of bioactive molecules. This guide provides a comprehensive evaluation of its synthetic utility, with a focus on its application in the synthesis of kinase inhibitors, and compares its synthetic routes with viable alternatives.
Introduction to a Versatile Scaffold
This compound and its derivatives are recognized as valuable intermediates in drug discovery. The molecule's unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a methoxy group, allows for a wide range of chemical transformations. This makes it an attractive starting point for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest. A closely related compound, 4-Amino-2-ethoxy-5-nitro-benzoic acid, has been highlighted as an important intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs, suggesting similar broad applicability for the methoxy analog.
Application in the Synthesis of Focal Adhesion Kinase (FAK) Inhibitors
A key application of substituted aminobenzoic acids is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. One such example is in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, and migration.
While a direct synthesis of an approved drug from this compound is not prominently documented in publicly available literature, its structural motif is central to potent FAK inhibitors like GSK2256098. The core of GSK2256098 contains a 2-amino-N-methoxybenzamide fragment, which can be conceptually derived from this compound. The synthesis of a very close analog, 2-amino-4-methoxybenzamide, from 4-methoxy-2-nitro-benzamide has been reported, providing a strong model for the synthetic utility of the target molecule.
Comparative Analysis of Synthetic Routes
The primary synthetic utility of this compound lies in its functional groups that can be readily transformed. The nitro group can be reduced to an amine, the carboxylic acid can be converted to an amide or ester, and the amino group can undergo various coupling reactions.
Here, we compare a plausible synthetic route to a key 2-aminobenzamide intermediate starting from a nitrobenzoic acid derivative with alternative synthetic strategies.
Table 1: Comparison of Synthetic Routes to 2-Aminobenzamide Derivatives
| Route | Key Transformation | Starting Material Example | Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Route 1: Reduction of Nitro Group | Nitro group reduction | 4-methoxy-2-nitro-benzamide | Raney-Ni, H₂, EtOH, 50 psi, 2 days | 95% | High yield, clean reaction | Use of flammable H₂ gas, long reaction time |
| Route 2: Halogenation and Amination | Nucleophilic aromatic substitution | 2-chloro-N-methoxybenzamide | Amine, Pd-catalyst, base | Variable | Modular, allows for diverse amine introduction | Requires synthesis of halogenated precursor, potential for side reactions |
| Route 3: Directed ortho-Metalation | C-H activation and amination | N-methoxybenzamide | Strong base (e.g., n-BuLi), electrophilic aminating agent | Variable | Regioselective, avoids pre-functionalization | Requires cryogenic temperatures, use of pyrophoric reagents |
| Route 4: From Anthranilic Acid | Amide formation | 2-aminobenzoic acid (Anthranilic acid) | Methoxyamine, coupling agent (e.g., EDC, HATU) | Good to excellent | Direct, commercially available starting material | Coupling agents can be expensive, potential for side reactions |
Experimental Protocols
Route 1: Synthesis of 2-Amino-4-methoxybenzamide via Nitro Group Reduction (Model for this compound utility)
This protocol is adapted from the synthesis of 2-Amino-4-methoxybenzamide, a close analog of derivatives of the target molecule.
Step 1: Amide Formation from Carboxylic Acid (General Procedure)
-
To a solution of 4-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., methoxyamine hydrochloride, 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzamide.
Step 2: Reduction of the Nitro Group
-
A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a hydrogenation vessel.
-
Raney-Ni (4.0 g) is carefully added to the suspension.
-
The vessel is sealed and purged with hydrogen gas, then pressurized to 50 psi.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
After the reaction is complete, the catalyst is carefully filtered off and washed with DMF.
-
The solvent is evaporated under reduced pressure to yield 2-amino-4-methoxybenzamide (5.6 g, 95% yield).
Visualizing the FAK Signaling Pathway and Synthetic Workflow
To better understand the biological context and the synthetic process, the following diagrams are provided.
Caption: FAK signaling pathway in cancer and the point of intervention by FAK inhibitors.
Caption: A potential synthetic workflow utilizing this compound.
Conclusion
This compound is a highly functionalized and synthetically tractable starting material for drug discovery. Its utility is particularly evident in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents, including kinase inhibitors. While direct comparisons of cost and large-scale synthesis efficiency with all possible alternatives require proprietary data, the high-yielding transformations of its key functional groups, particularly the nitro-to-amine reduction, make it a compelling choice for the synthesis of substituted aminobenzamide intermediates. For drug development programs targeting kinases and other enzymes where a substituted aminobenzamide scaffold is desired, this compound represents a valuable and efficient starting point for the exploration of chemical space and the development of novel therapeutics.
The Synthetic Utility of 4-Amino-2-methoxy-5-nitrobenzoic Acid: A Comparative Review of Pathways to a Key Amisulpride Intermediate
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical endeavor. This guide provides a comparative analysis of synthetic routes utilizing 4-Amino-2-methoxy-5-nitrobenzoic acid and its alternatives for the production of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a crucial intermediate in the manufacturing of the atypical antipsychotic drug, amisulpride.
This review delves into the various published synthetic strategies, presenting a side-by-side comparison of their reported yields and methodologies. Detailed experimental protocols, extracted from patent literature, are provided to facilitate the practical application of these methods. Visual representations of the synthetic workflows are also included to offer a clear and concise understanding of the chemical transformations involved.
Comparative Analysis of Synthetic Routes
The synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid has been approached through several distinct pathways, with variations in starting materials, reaction steps, and overall efficiency. The following tables summarize the quantitative data from different patented methods, offering a clear comparison of their performance.
Table 1: Comparison of Synthetic Routes to 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
| Route | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| Route 1 | 2-methoxy-4-acetamido methyl benzoate | 1. Chlorosulfonation2. Reaction with sodium sulfite and diethyl sulfate3. Hydrolysis | ~75% | >99.5% | [1][2] |
| Route 2 | 2-methoxy-4-aminobenzoic acid methyl ester | 1. Amino protection2. Sulfonylation3. De-protection4. Chlorination5. Reduction6. Ethylation7. Esterolysis | Not explicitly stated, but noted for mild conditions | High | [3] |
| Route 3 | 2-methoxy-4-acetyl-amino-benzoic acid methyl ester | 1. Deacetylation2. Thiocyanation3. Ethylation4. Oxidation5. Alkaline Hydrolysis | ~45% | ~98% (product is light yellow and hard to purify) | [1][2] |
| Route 4 | 4-amino-2-methoxy-5-ethyl-thio benzoic acid | Oxidation | Not specified for this single step, but part of a larger synthesis | 87.6% (in one attempt requiring 22 hours) | |
| Route 5 | 4-amino-2-methoxy-5-ethylthiomethyl benzoate | 1. Oxidation2. Hydrolysis | 82% | 99% | [4] |
Experimental Protocols
The following are detailed experimental methodologies for key synthetic transformations described in the literature.
Route 1: Two-Step Synthesis from 2-methoxy-4-acetamido methyl benzoate[1][2]
Step 1: Synthesis of 2-methoxy-4-acetamido-5-sulfonylchloromethyl benzoate
-
Reactants: 2-methoxy-4-acetaminomethyl benzoate, Chlorosulfonic acid (molar ratio 1:5-8)
-
Procedure: In a reactor, 2-methoxy-4-acetaminomethyl benzoate is reacted with chlorosulfonic acid for 6-9 hours. Following the reaction, hydrolysis and separation are carried out to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate.
Step 2: Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid
-
Reactants: 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate, Sodium sulfite, Diethyl sulfate (molar ratio 1:4-6:2-3)
-
Procedure: The product from Step 1 is reacted with sodium sulfite and diethyl sulfate under reflux conditions for 6-9 hours. The final product, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is obtained after acidification with hydrochloric acid.
Route 5: Oxidation and Hydrolysis from 4-amino-2-methoxy-5-ethylthiomethyl benzoate[5]
-
Reactants: 4-amino-2-methoxy-5-ethylthiomethyl benzoate, 30% Hydrogen peroxide, Sodium tungstate (catalyst), Isopropanol (solvent), Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
To a solution of 4-amino-2-methoxy-5-ethylthiomethyl benzoate (1.21 kg) in isopropanol (4.84 L) containing a catalytic amount of sodium tungstate (0.0082 kg), 30% hydrogen peroxide is slowly added at ambient temperature.
-
The reaction mixture is stirred at 40-45 °C for 3-4 hours and then cooled to 5-10 °C.
-
A 5% sodium thiosulfate solution is added, and stirring is continued for 60 minutes to produce methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate in situ.
-
A solution of sodium hydroxide (1.00 kg in 10 L of water) is added, and the mixture is warmed to 60-65 °C and stirred for 2-3 hours.
-
After cooling, the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid. The product is isolated by diafiltration.
-
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.
Caption: Workflow for the two-step synthesis of the amisulpride intermediate.
Caption: Oxidation and hydrolysis route to the key intermediate.
Concluding Remarks
The choice of synthetic route for producing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid depends on several factors, including the availability and cost of starting materials, desired yield and purity, and operational simplicity. While the two-step synthesis from 2-methoxy-4-acetamido methyl benzoate (Route 1) appears to offer a high yield and purity, other routes, such as the oxidation of 4-amino-2-methoxy-5-ethylthiomethyl benzoate (Route 5), also present viable and efficient alternatives. The role of this compound is primarily as a precursor to these starting materials, highlighting its position further upstream in the overall synthesis of amisulpride. This comparative guide provides the necessary data and protocols to assist researchers and drug development professionals in making informed decisions for the efficient synthesis of this important pharmaceutical intermediate.
References
- 1. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Amino-2-methoxy-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the recommended disposal procedures for 4-Amino-2-methoxy-5-nitrobenzoic acid, synthesized from the safety data sheets of structurally similar compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the disposal procedures for analogous chemical structures. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final, site-specific instructions and to ensure compliance with all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all relevant personnel are familiar with the potential hazards of this compound and similar aromatic nitro compounds.
Personal Protective Equipment (PPE): All handling and disposal operations require the use of appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any other relevant information to the disposal service.
-
The material will likely be disposed of by controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[1]
-
-
Spill and Leak Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust.
-
Prevent the spilled material from entering drains or waterways.[1] Discharge into the environment must be avoided.[1]
-
III. Prohibited Disposal Methods
Under no circumstances should this compound be disposed of through the following methods:
-
Sewer System: Do not discharge to sewer systems.[1]
-
General Trash: This chemical is not suitable for disposal in regular municipal waste.
-
Environmental Release: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2-methoxy-5-nitrobenzoic acid
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-Amino-2-methoxy-5-nitrobenzoic acid. Adherence to these protocols is crucial for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as irritants that may cause skin, eye, and respiratory tract irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[1] | Protects eyes from dust and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat and closed-toe shoes. | Prevents skin contact and irritation.[1][4] |
| Respiratory Protection | NIOSH-approved dust respirator or a full-face respirator for higher exposure.[1][4] | Avoids inhalation of dust particles.[3][5] |
Note: Specific glove breakthrough times and permeation data are not available in the provided search results. It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier for detailed information on appropriate glove materials and their breakthrough times.
Safe Handling and Storage Protocol
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Use non-sparking tools and explosion-proof equipment where necessary.[4]
-
Grounding of equipment may be necessary to prevent electrostatic discharge.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
Storage:
-
Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials and foodstuff containers.[4]
Spill and Disposal Management
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use dry clean-up procedures; avoid creating dust.[1] Sweep or vacuum the spilled material.
-
Collect: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of the chemical and any contaminated materials at a licensed chemical destruction plant.[4]
-
Do not discharge into sewers or waterways.[4]
-
All disposal activities must be in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for Safe Chemical Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
